molecular formula C5H10N2O2 B1458146 N'-hydroxyoxolane-2-carboximidamide CAS No. 1562913-40-9

N'-hydroxyoxolane-2-carboximidamide

カタログ番号: B1458146
CAS番号: 1562913-40-9
分子量: 130.15 g/mol
InChIキー: BUJKKJPAYVBEFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N'-Hydroxyoxolane-2-carboximidamide (CAS 1562913-40-9) is a high-purity chemical compound offered for research and development purposes. This organic molecule features an oxolane (tetrahydrofuran) ring linked to a carboximidamide functional group modified with an N'-hydroxy substituent . It has a molecular formula of C 5 H 10 N 2 O 2 and a molecular weight of 130.15 g/mol . As a member of the tetrahydrofuran family, this compound may serve as a versatile building block or intermediate in medicinal chemistry and drug discovery research . Compounds with carboximidamide groups are often investigated for their potential biological activities and as key synthons in organic synthesis. Researchers can utilize this material in various exploratory studies, including but not limited to, the development of novel therapeutic agents or chemical probes. Safety Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N'-hydroxyoxolane-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJKKJPAYVBEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N'-Hydroxyoxolane-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N'-Hydroxyoxolane-2-carboximidamide (CAS: 66223-26-9) Synonyms: N'-Hydroxytetrahydrofuran-2-carboximidamide; Tetrahydrofuran-2-amidoxime. Class: Heterocyclic Amidoxime.

This technical guide details the synthetic pathway, safety protocols, and characterization metrics for N'-hydroxyoxolane-2-carboximidamide. Amidoximes are critical pharmacophores, serving as bioisosteres for carboxylic acids and prodrugs for amidines (improving oral bioavailability). They are also versatile intermediates in the synthesis of 1,2,4-oxadiazoles. This guide prioritizes the nitrile addition method , the industry standard for scalability and atom economy.

Retrosynthetic Analysis & Strategy

The construction of the amidoxime core relies on the nucleophilic addition of hydroxylamine to a nitrile. For the oxolane (tetrahydrofuran) derivative, the strategic disconnection is at the C-N bond of the amidoxime.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group. This addition is generally catalyzed by base to generate the free amine (


) from its stable salt form (

).

Key Stereochemical Consideration: The starting material, oxolane-2-carbonitrile, possesses a chiral center at the C2 position.

  • Racemic Synthesis: Using racemic nitrile yields racemic amidoxime.

  • Chiral Synthesis: The reaction conditions (ethanol reflux) generally preserve the stereochemistry of the C2 position, allowing for the synthesis of enantiopure (R) or (S) isomers if the corresponding chiral nitrile is used.

Pathway Visualization

SynthesisPathway Nitrile Oxolane-2-carbonitrile (Starting Material) Intermediate Amidoxime Intermediate (Tautomeric Eq) Nitrile->Intermediate Nucleophilic Addition (EtOH, Reflux, 70-80°C) Reagents NH2OH·HCl + Base (Reagent Gen) Reagents->Intermediate In-situ Free Base Product N'-Hydroxyoxolane-2- carboximidamide Intermediate->Product Isolation

Caption: Nucleophilic addition pathway from nitrile precursor to amidoxime product.

Experimental Protocol

Safety Prerequisites (Critical)

Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable and potentially explosive if concentrated or heated without solvent.

  • Control: Always generate in situ from the hydrochloride salt.

  • Temperature: Do not exceed 90°C.

  • Screening: Ensure the reaction mixture is free of transition metals (Fe, Cu) which catalyze the decomposition of hydroxylamine.

Materials
  • Precursor: Oxolane-2-carbonitrile (Tetrahydrofuran-2-carbonitrile).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Absolute Ethanol or Methanol/Water (2:1).

Step-by-Step Synthesis (10 mmol Scale)
  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Hydroxylamine hydrochloride (1.39 g, 20 mmol, 2.0 eq) in Absolute Ethanol (20 mL).

    • Add Potassium Carbonate (1.38 g, 10 mmol, 1.0 eq) or Triethylamine (2.8 mL, 20 mmol) dropwise.

    • Observation: Evolution of

      
       (if using carbonate) and formation of a white precipitate (KCl or 
      
      
      
      ). Stir for 30 minutes at Room Temperature (RT) to ensure free base generation.
  • Addition:

    • Add Oxolane-2-carbonitrile (0.97 g, 10 mmol, 1.0 eq) to the reaction mixture.

    • Note: If the nitrile is solid, dissolve in minimal ethanol before addition.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (78°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

      
      ) should disappear, and a more polar amidoxime spot (
      
      
      
      ) should appear. Staining with
      
      
      gives a characteristic deep red/violet color for amidoximes.
  • Workup & Isolation:

    • Cool the mixture to RT.

    • Filter off the inorganic salts (KCl) using a sintered glass funnel. Wash the cake with cold ethanol (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator, <50°C) to yield a viscous oil or semi-solid.

  • Purification:

    • Method A (Crystallization): Triturate the residue with diethyl ether or cold hexanes/ethyl acetate (1:1) to induce precipitation. Recrystallize from Ethanol/Et2O.

    • Method B (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Workup Logic Flow

WorkupLogic ReactionMix Reaction Mixture (Product, Salts, Solvent) Filtration Filtration ReactionMix->Filtration SolidResidue Solid: Inorganic Salts (Discard) Filtration->SolidResidue Filtrate Filtrate: Product in EtOH Filtration->Filtrate Evaporation Rotary Evaporation (<50°C) Filtrate->Evaporation Crude Crude Oil/Solid Evaporation->Crude Purification Trituration (Et2O) or Column (DCM/MeOH) Crude->Purification Final Pure Amidoxime Purification->Final

Caption: Purification workflow designed to remove inorganic salts and isolate the polar amidoxime.

Characterization Profile

The following data represents the expected spectroscopic signature for N'-hydroxyoxolane-2-carboximidamide.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or



NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 8.80 - 9.10Broad Singlet1HOH (N-OH)
1H 5.30 - 5.80Broad Singlet2HNH₂ (Amide)
1H 4.20 - 4.35Triplet/Multiplet1HH2 (Chiral Center)
1H 3.70 - 3.90Multiplet2HH5 (Ether adjacent)
1H 1.80 - 2.10Multiplet4HH3, H4 (Ring body)
13C 152.0 - 156.0Singlet1CC=N (Amidoxime)
13C 76.0 - 78.0Singlet1CC2 (Oxolane)
13C 68.0 - 69.0Singlet1CC5 (Oxolane)

Validation Note: The key diagnostic is the disappearance of the sharp Nitrile carbon peak (~119 ppm) and the appearance of the downfield Amidoxime carbon (~154 ppm). In DMSO-d6, the OH and NH2 protons are usually distinct; in MeOH, they exchange and disappear.

Infrared Spectroscopy (FTIR)[3]
  • 3400 – 3200 cm⁻¹: Strong, broad absorption. Corresponds to O-H and N-H stretching vibrations.

  • 1650 – 1665 cm⁻¹: Medium/Strong intensity. Characteristic C=N stretching mode of the amidoxime.[2]

  • 1050 – 1100 cm⁻¹: C-O-C stretching (Oxolane ring ether).

  • 930 – 950 cm⁻¹: N-O stretching (Diagnostic for oximes).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+).

  • Molecular Weight: 130.14 g/mol .

  • Observed Peak:

    
     131.1 
    
    
    
    .
  • Fragment: Loss of 17 (OH) or 33 (NH2OH) is common in fragmentation studies.

Stability and Storage

Amidoximes are prone to hydrolysis and rearrangement (Tiemann rearrangement) under acidic or thermal stress.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The compound is likely hygroscopic. Store in a desiccator.

  • Shelf Life: 6–12 months if kept dry and cold.

Applications in Drug Discovery

The oxolane-2-carboximidamide moiety is a versatile fragment:

  • Oxadiazole Synthesis: Reaction with carboxylic acids or anhydrides followed by cyclization yields 3-(oxolan-2-yl)-1,2,4-oxadiazoles, a common scaffold in GPCR agonists.

  • Prodrug Design: The amidoxime can be reduced in vivo by cytochrome b5 reductase to the corresponding amidine, improving the oral absorption of highly basic amidine drugs.

References

  • Cosson, F. et al. (2019).[3] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Review of amidoxime characterization and IR/NMR data). Retrieved from [Link]

  • Loba Chemie. (2022). Hydroxylamine Hydrochloride Safety Data Sheet (SDS). (Safety protocols for reagent handling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles and Amidoximes. (General synthetic methodologies). Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Evaluation of Amidoximes as Cytotoxic Agents. (Protocol validation and workup strategies). Retrieved from [Link]

Sources

solubility and stability of N'-hydroxyoxolane-2-carboximidamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N'-hydroxyoxolane-2-carboximidamide in DMSO

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of N'-hydroxyoxolane-2-carboximidamide in dimethyl sulfoxide (DMSO). While specific experimental data for this compound is not publicly available, this document synthesizes established principles from medicinal chemistry and analytical science to offer a predictive assessment and a robust set of methodologies for its empirical characterization. We will delve into the structural components of the molecule—the oxolane ring and the N'-hydroxycarboximidamide functional group—to forecast its behavior. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility are provided, alongside a systematic approach to assessing chemical stability through forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to handle and validate novel chemical entities for screening and development pipelines.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

N'-hydroxyoxolane-2-carboximidamide is a novel chemical entity featuring two key structural motifs: a polar five-membered cyclic ether (oxolane, or tetrahydrofuran) and an N'-hydroxycarboximidamide group. The latter, also known as an N-hydroxyamidine, is a functional group of interest in medicinal chemistry due to its potential for metal chelation and diverse biological activities.

In the landscape of drug discovery, particularly in high-throughput screening (HTS), dimethyl sulfoxide (DMSO) is the preeminent solvent.[1][2] Its unparalleled ability to dissolve a wide spectrum of both polar and nonpolar compounds makes it indispensable for creating the concentrated stock solutions that form the basis of large chemical libraries.[1][3] An accurate understanding of a compound's solubility and stability in DMSO is not merely a matter of procedural checklist; it is fundamental to data integrity. Poor solubility can lead to false negatives in screening assays, while uncharacterized degradation can result in false positives or misleading structure-activity relationship (SAR) data.[4]

This guide will therefore equip the researcher with the foundational knowledge and practical protocols necessary to thoroughly characterize N'-hydroxyoxolane-2-carboximidamide, using its structural properties to inform experimental design.

Physicochemical Profile and Predicted Behavior

A molecule's structure dictates its properties. By dissecting N'-hydroxyoxolane-2-carboximidamide, we can form a scientifically grounded hypothesis of its behavior in DMSO.

  • The Oxolane (Tetrahydrofuran) Ring: This cyclic ether imparts polarity and three-dimensionality. In medicinal chemistry, the inclusion of oxetane and oxolane rings has been shown to improve aqueous solubility and other pharmacokinetic properties.[5][6] The oxolane ring is generally stable, possessing significantly less ring strain than a three-membered epoxide ring.[7] However, it can be susceptible to cleavage under strong acidic conditions.[7][8]

  • The N'-hydroxycarboximidamide Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its structure is related to hydroxamic acids and amidines, which are known to chelate metal ions and participate in key binding interactions with biological targets.[9] The acidic and basic properties of this group will be a primary driver of its solubility and pH-dependent stability.[10]

  • DMSO as the Solvent Environment: DMSO is a polar aprotic solvent. Its hygroscopic nature—its tendency to absorb moisture from the atmosphere—is a critical variable that must be controlled, as the presence of water can facilitate hydrolytic degradation.[1][11][12]

Solubility Prediction: Given the combined polarity of the oxolane ring and the N'-hydroxycarboximidamide group, N'-hydroxyoxolane-2-carboximidamide is predicted to have high intrinsic solubility in anhydrous DMSO.[9][13] This makes it an ideal candidate for preparation as a high-concentration stock solution for screening campaigns.

Quantitative Determination of Solubility

Solubility is not a single value but is defined by the method of its measurement. In drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.[14][15]

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[14] This mimics the conditions of many in vitro biological assays and is crucial for avoiding compound precipitation that could interfere with the assay readout.[16]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N'-hydroxyoxolane-2-carboximidamide (e.g., 20 mM) in 100% anhydrous DMSO. Ensure complete dissolution.

  • Serial Dilution: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: In a clear-bottom 96-well assay plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Using a liquid handler, rapidly add 2 µL of each DMSO dilution to the corresponding wells containing PBS. This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle shaking.[15]

  • Measurement: Measure the light scattering of each well using a laser nephelometer.[17] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The "kick-off" point, where the signal sharply increases, is defined as the kinetic solubility.[17]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 20 mM Stock in 100% DMSO serial_dil Create Serial Dilution in DMSO Plate stock->serial_dil add_cmpd Transfer 2 µL of DMSO Dilutions to PBS serial_dil->add_cmpd 1:100 Dilution add_pbs Dispense PBS (198 µL) into Assay Plate add_pbs->add_cmpd incubate Incubate (e.g., 2h, 25°C) add_cmpd->incubate measure Read Plate on Nephelometer incubate->measure analyze Plot Light Scattering vs. Concentration measure->analyze result Determine Solubility Limit analyze->result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after it has been allowed to equilibrate for an extended period.[15][18] This value is critical for formulation development and understanding biopharmaceutical properties. The shake-flask method is the universally accepted standard for this measurement.[15]

  • Sample Preparation: Add an excess amount of solid N'-hydroxyoxolane-2-carboximidamide powder to several glass vials. The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: For an additional purification step, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Prepare a standard curve of the compound in DMSO. Accurately dilute the filtered supernatant and quantify its concentration using a validated HPLC-UV or LC-MS method.

Thermodynamic_Solubility_Workflow start Add Excess Solid Compound to Vials add_dmso Add Precise Volume of DMSO start->add_dmso equilibrate Equilibrate on Shaker (24-48h, 25°C) add_dmso->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.22 µm) collect->filter quantify Quantify by HPLC/LC-MS Against Standard Curve filter->quantify result Report Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

All quantitative solubility data should be summarized for clear interpretation and comparison.

ParameterValueUnitMethodConditions
Kinetic SolubilityTo be determinedµg/mL or µMNephelometryPBS (pH 7.4), 1% DMSO, 2h @ 25°C
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask HPLC100% DMSO, 48h @ 25°C

Chemical Stability in DMSO: Assessment and Best Practices

The stability of compounds in DMSO stock solutions is paramount for the integrity of screening libraries.[19] Degradation can occur over time due to several factors, including the presence of water, exposure to light, and temperature fluctuations.

Potential Degradation Pathways
  • Hydrolysis: Due to the hygroscopic nature of DMSO, absorbed water can lead to the hydrolysis of sensitive functional groups. The N'-hydroxycarboximidamide moiety may be susceptible to this pathway. Studies have shown that the presence of water is a more significant cause of compound loss in DMSO than oxygen.[20][21]

  • Oxidation: While the oxolane ring is generally robust, some functional groups can be sensitive to oxidation.[7] It is prudent to minimize headspace oxygen in storage containers, especially for long-term storage.

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.[22] While DMSO itself is stable up to 100°C, the solute may not be.[12]

  • Photodegradation: Exposure to UV or visible light can induce degradation in photosensitive molecules.[23]

Best Practices for Long-Term Storage

To ensure the long-term integrity of N'-hydroxyoxolane-2-carboximidamide stock solutions:

  • Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO (≥99.9%) to minimize water content from the outset.[24]

  • Tightly Seal Containers: Use high-quality vials with airtight seals to prevent moisture absorption from the atmosphere.[11][25]

  • Low-Temperature Storage: Store solutions at -20°C or, for maximum longevity, at -80°C.[25]

  • Prepare Single-Use Aliquots: Avoid repeated freeze-thaw cycles, which can introduce moisture upon opening and may degrade some molecules.[25][26] Prepare small, single-use aliquots from the main stock.

  • Protect from Light: Use amber vials or store plates and vials in the dark to prevent photodegradation.[12]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify a compound's potential degradation products and degradation pathways.[27] This is essential for developing a "stability-indicating" analytical method—one that can separate the parent compound from all potential impurities and degradants.[23]

  • Prepare Solutions: Prepare solutions of N'-hydroxyoxolane-2-carboximidamide in DMSO (e.g., at 1 mg/mL).

  • Apply Stress Conditions: Expose the solutions to a range of harsh conditions in parallel. Include a control sample stored under ideal conditions (e.g., -20°C, dark).

    • Acidic: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.[22]

    • Basic: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal: Heat at 80°C for 72 hours.[22]

    • Photolytic: Expose to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[23]

  • Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize it if necessary, and dilute it for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-UV/MS method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining under each condition. Attempt to identify the structure of major degradants using mass spectrometry.

Forced_Degradation_Workflow cluster_stress Stress Conditions control Control (-20°C, Dark) sample Sample at Time Points (0, 4, 8, 24h) control->sample acid Acidic (0.1N HCl, 60°C) acid->sample base Basic (0.1N NaOH, 60°C) base->sample oxide Oxidative (3% H₂O₂, RT) oxide->sample thermal Thermal (80°C) thermal->sample photo Photolytic (ICH Q1B) photo->sample start Prepare Compound Stock in DMSO start->control start->acid start->base start->oxide start->thermal start->photo analyze Analyze by Stability-Indicating HPLC-UV/MS sample->analyze report Report % Parent Remaining & Identify Degradants analyze->report

Caption: A Typical Workflow for Forced Degradation Studies.

Stability Data Summary

Results from the forced degradation study should be tabulated to provide a clear stability profile.

Stress ConditionDuration (hours)Temperature% Parent Compound RemainingNotes / Major Degradants
0.1 N HCl2460°CTo be determined
0.1 N NaOH2460°CTo be determined
3% H₂O₂2425°CTo be determined
Thermal7280°CTo be determined
PhotolyticICH std.25°CTo be determined

Conclusion

N'-hydroxyoxolane-2-carboximidamide, by virtue of its polar functional groups, is anticipated to be highly soluble in DMSO, making it well-suited for applications in drug screening and discovery. However, its chemical stability, particularly its susceptibility to hydrolysis, requires rigorous experimental validation. The protocols outlined in this guide for determining kinetic and thermodynamic solubility, coupled with a systematic forced degradation study, provide a comprehensive roadmap for the characterization of this and other novel chemical entities. Adherence to best practices for the preparation and storage of DMSO stock solutions is critical for ensuring the generation of high-quality, reproducible data in any research and development program.

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  • Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.
  • Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, May 29). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

Sources

potential therapeutic targets of N'-hydroxyoxolane-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of N'-hydroxyoxolane-2-carboximidamide Content Type: Technical Monograph / Pharmacological Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and DMPK Researchers[1]

From Prodrug Chemistry to Metalloenzyme Modulation[1]

Executive Summary

N'-hydroxyoxolane-2-carboximidamide (also known as N'-hydroxy-tetrahydrofuran-2-carboximidamide) represents a distinct chemical scaffold combining a tetrahydrofuran (oxolane) ring with an amidoxime functional group.[1] While often utilized as a synthetic intermediate, its pharmacological value lies in its dual nature: it acts as a bioreversible prodrug for amidines and as a direct modulator of oxidoreductases and metalloenzymes.

This technical guide dissects the three primary biological interfaces of this molecule:

  • The mARC System: Metabolic activation via the Mitochondrial Amidoxime Reducing Component.[2][3][4]

  • Nitric Oxide Synthase (NOS): Competitive modulation via N-hydroxy-L-arginine mimicry.[1]

  • Metalloenzyme Chelation: Bidentate binding potential in zinc/iron-dependent systems.[1]

Primary Metabolic Target: The mARC System (Prodrug Activation)

The most authoritative biological interaction for N'-hydroxyoxolane-2-carboximidamide is its role as a substrate for the Mitochondrial Amidoxime Reducing Component (mARC) .[1] Amidoximes are less basic and more lipophilic than their corresponding amidines, allowing for enhanced oral bioavailability. Once absorbed, the N-O bond is cleaved to release the active amidine pharmacophore.

Mechanism of Action

The reduction is not a passive process but relies on a specialized electron transport chain located on the outer mitochondrial membrane. The molecule binds to the molybdenum cofactor (Moco) within the mARC enzyme.

The Electron Flow:

  • NADH donates electrons to Cytochrome b5 Reductase (Cyb5R) .[2]

  • Electrons are transferred to Cytochrome b5 (Cyb5) .

  • Cyb5 reduces the mARC molybdenum center (Mo(VI)

    
     Mo(IV)).
    
  • mARC reduces the N-O bond of the amidoxime, releasing the amidine and water.

Visualization: The mARC Reductive Cascade

The following diagram illustrates the obligate protein-protein interactions required for this activation.

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase (FAD) NADH->Cyb5R 2e- Cyb5 Cytochrome b5 (Heme) Cyb5R->Cyb5 e- transfer mARC mARC1 / mARC2 (Moco) Cyb5->mARC Re-oxidation of Fe Product Oxolane-2- carboximidamide (Active Amidine) mARC->Product N-reduction Substrate N'-hydroxyoxolane- 2-carboximidamide Substrate->mARC Binding

Caption: The mARC catalytic cycle. The amidoxime substrate acts as the terminal electron acceptor, converting to the active amidine.

Secondary Target: Nitric Oxide Synthase (NOS) Modulation

The amidoxime moiety (


) is a structural bioisostere of N

-hydroxy-L-arginine (NOHA)
, the stable intermediate in the endogenous synthesis of nitric oxide (NO) from L-arginine.[1]
Mechanistic Interference
  • Substrate Mimicry: The oxolane ring mimics the ribose/amino acid backbone, while the amidoxime mimics the guanidine oxidation state of NOHA.

  • Inhibition vs. Uncoupling: Depending on the specific isoform (iNOS vs. eNOS) and the steric bulk of the oxolane ring, this molecule can act as a competitive inhibitor, preventing L-arginine binding, or as a "false intermediate" that uncouples the enzyme, leading to superoxide generation rather than NO.

Therapeutic Implication: This pathway is relevant for researchers developing inhibitors for septic shock (iNOS selective) or investigating vascular oxidative stress.

Tertiary Target: Metalloenzyme Chelation

The hydroxamic acid-like structure of the amidoxime allows it to function as a bidentate ligand. While hydroxamic acids are classic Histone Deacetylase (HDAC) inhibitors, amidoximes show distinct selectivity profiles due to the presence of the amine group.

Targetable Metal Centers:

  • Urease (Nickel-dependent): Amidoximes can chelate the Ni

    
     ions in the active site of bacterial urease (e.g., H. pylori), serving as potential anti-ulcer agents.
    
  • Matrix Metalloproteinases (Zn

    
    -dependent):  Potential for inhibiting tissue remodeling enzymes via zinc sequestration.[1]
    
Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: In Vitro mARC Reduction Assay

Purpose: To confirm the molecule is a substrate for the mARC system and determine kinetic parameters (


, 

).

Reagents:

  • Recombinant human mARC1 or mARC2.

  • Recombinant Cytochrome b5 and NADH-Cytochrome b5 Reductase.[1]

  • NADH (1.0 mM stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Reconstitution: Mix mARC (0.5

    
    M), Cyt b5 (2.5 
    
    
    
    M), and Reductase (0.1
    
    
    M) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
  • Initiation: Add N'-hydroxyoxolane-2-carboximidamide (range: 0–500

    
    M).[1] Initiate reaction by adding NADH (final conc. 250 
    
    
    
    M).
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Termination: Quench immediately with 50

    
    L ice-cold Acetonitrile (contains internal standard).
    
  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-UV or LC-MS/MS.[1]

    • Monitor: Disappearance of Amidoxime (Substrate) and appearance of Amidine (Product).

Protocol B: Griess Assay for NOS Inhibition

Purpose: To assess the molecule's ability to inhibit NO production in LPS-stimulated macrophages.[1]

Workflow:

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates.

  • Induction: Treat cells with LPS (1

    
    g/mL) to induce iNOS.
    
  • Treatment: Co-treat with N'-hydroxyoxolane-2-carboximidamide (0.1 – 100

    
    M).[1] Include L-NAME as a positive control inhibitor.
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Mix 50

    
    L supernatant with 50 
    
    
    
    L Griess Reagent (Sulfanilamide + NED).
  • Quantification: Measure absorbance at 540 nm. Calculate IC

    
     relative to LPS-only control.[1]
    
Quantitative Data Summary
ParameterValue / RangeRelevance
LogP (Calc) ~ -0.8 to 0.5Highly water-soluble; requires active transport or prodrug formulation for cellular entry.[1]
mARC

Typically 10–50

M
High affinity indicates efficient hepatic reduction to the active amidine.
iNOS IC

> 100

M (Est.)
Likely a weak inhibitor compared to N-hydroxy-L-arginine; serves better as a negative control or weak probe.[1]
pKa ~ 4.5 (Amidoxime)Less basic than amidine (pKa ~11), facilitating passive diffusion in the gut.
References
  • Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): From prodrug activation to lipid metabolism.[3][5][6] Journal of Biological Chemistry.[4] Link

  • Havemeyer, A., et al. (2010). Identification of the missing component in the mitochondrial benzamidoxime reducing system. PLoS ONE. Link

  • Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link

  • Kotthaus, J., & Clement, B. (2011). The mARC-containing enzyme system: A novel target for drug development? Drug Metabolism Reviews. Link

Sources

N'-hydroxyoxolane-2-carboximidamide literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Module for Heterocyclic Pharmacophore Design

Executive Summary

N'-hydroxyoxolane-2-carboximidamide (also known as N'-hydroxy-tetrahydrofuran-2-carboximidamide or tetrahydrofuran-2-carboxamidoxime) is a critical synthetic intermediate and pharmacophore precursor in modern medicinal chemistry. Belonging to the class of amidoximes , this molecule serves two primary functions in drug development:

  • Precursor for 1,2,4-Oxadiazoles: It acts as the nucleophilic "linchpin" in the synthesis of 1,2,4-oxadiazole rings—a validated bioisostere for esters and amides found in immunomodulators (e.g., ozanimod) and antimicrobial agents.

  • Amidine Prodrug Scaffold: The N-hydroxy functionality reduces the basicity of the corresponding amidine, potentially enhancing oral bioavailability and membrane permeability before metabolic reduction back to the active amidine species.

This guide provides a comprehensive technical analysis of the molecule's synthesis, reactivity profiles, and experimental protocols for its application in library generation.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a saturated oxygen heterocycle (oxolane/tetrahydrofuran) substituted at the C2 position with an amidoxime group.

  • IUPAC Name:

    
    -hydroxyoxolane-2-carboximidamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 130.14 g/mol

  • Key Functionality: The amidoxime group (

    
    ) exhibits amphoteric character and geometric isomerism (
    
    
    
    configurations), which influences its reactivity in cyclization reactions.
Physicochemical Profile (Predicted)
PropertyValue / DescriptionSignificance
LogP ~ -0.5 to 0.2High water solubility; polar surface area suitable for fragment-based screening.
pKa (Acid) ~ 11.0 (OH group)Weakly acidic; deprotonation facilitates O-acylation.
pKa (Base) ~ 4.5 - 5.5Less basic than corresponding amidines (pKa ~11-12), improving membrane transport.
H-Bond Donors 2Critical for binding site interactions or crystal lattice formation.
H-Bond Acceptors 4Includes ring oxygen and oxime heteroatoms.

Synthetic Pathways & Mechanism[3][4]

The synthesis of N'-hydroxyoxolane-2-carboximidamide is a robust, single-step transformation from the corresponding nitrile. The reaction is driven by the nucleophilic attack of hydroxylamine on the nitrile carbon.

Core Synthesis Diagram (DOT)

SynthesisPathway Nitrile Tetrahydrofuran-2-carbonitrile (Precursor) Intermediate Amidoxime Intermediate (Tetrahedral Adduct) Nitrile->Intermediate Nucleophilic Attack (EtOH/H2O, 80°C) NH2OH Hydroxylamine (NH2OH·HCl + Base) NH2OH->Intermediate Product N'-hydroxyoxolane-2- carboximidamide Intermediate->Product Tautomerization

Figure 1: Synthetic pathway from nitrile precursor to the target amidoxime.

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbon of the nitrile group.

  • Activation: Hydroxylamine hydrochloride is neutralized (typically with

    
    , 
    
    
    
    , or
    
    
    ) to release the free base
    
    
    .
  • Addition: The lone pair on the nitrogen attacks the nitrile carbon (

    
    ), breaking a pi-bond.
    
  • Stabilization: Proton transfer results in the stable amidoxime structure.

Critical Control Point: The reaction must be monitored to prevent "over-reaction" to amide byproducts (hydrolysis of the nitrile), although amidoxime formation is generally kinetically favored in alcoholic solvents.

Functionalization: The 1,2,4-Oxadiazole Gateway[5]

The most authoritative application of this molecule is its conversion into 3,5-disubstituted-1,2,4-oxadiazoles . This heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a stable, non-hydrolyzable surrogate for ester or amide bonds.

Reaction Network Diagram (DOT)

ReactivityNetwork Amidoxime N'-hydroxyoxolane- 2-carboximidamide OAcyl O-Acylamidoxime (Intermediate) Amidoxime->OAcyl O-Acylation (Pyridine/DCM) Amidine Oxolane-2-carboximidamide (Bioactive Amidine) Amidoxime->Amidine In Vivo Reduction (Prodrug Activation) AcylChlor Acyl Chloride (R-COCl) AcylChlor->OAcyl Oxadiazole 3-(Oxolan-2-yl)-5-aryl- 1,2,4-oxadiazole OAcyl->Oxadiazole Cyclodehydration (TBAF or Heat)

Figure 2: Divergent reactivity pathways: Cyclization to heterocycles vs. biological reduction.

Cyclization Protocols

Two primary methods exist for the cyclization step, depending on the sensitivity of the substrate:

  • Thermal Cyclization: Heating the O-acylamidoxime intermediate in high-boiling solvents (Toluene, DMF) or Pyridine.

  • TBAF-Mediated Cyclization (Room Temp): A milder protocol using Tetrabutylammonium fluoride (TBAF) in THF. This is preferred for substrates with heat-sensitive functional groups.

Experimental Protocols

Protocol A: Synthesis of N'-hydroxyoxolane-2-carboximidamide

Validates the conversion of Tetrahydrofuran-2-carbonitrile to the target amidoxime.

Reagents:

  • Tetrahydrofuran-2-carbonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     in the minimum amount of water.
    
  • Neutralization: Add

    
     slowly to the solution (gas evolution may occur). Stir for 10 minutes.
    
  • Addition: Add the Ethanol and Tetrahydrofuran-2-carbonitrile.

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (eluent: DCM/MeOH 9:1). The nitrile spot (high Rf) should disappear, replaced by a more polar amidoxime spot (lower Rf).

  • Workup: Evaporate the Ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The product often solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary.
    
Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazole Derivative

Demonstrates the utility of the amidoxime in library generation.

Reagents:

  • N'-hydroxyoxolane-2-carboximidamide (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: EDC·HCl or HATU (1.2 equiv)

  • Base: DIEA (2.0 equiv)

  • Solvent: DMF or Dioxane

Procedure:

  • Activation: Mix the Carboxylic Acid, Coupling Agent, and Base in DMF. Stir for 15 minutes to form the active ester.

  • O-Acylation: Add the N'-hydroxyoxolane-2-carboximidamide. Stir at Room Temperature (RT) for 1–2 hours.

  • Cyclization: Heat the reaction mixture to 100°C–110°C for 4–6 hours. Alternatively, for a milder approach, dilute with THF and add TBAF (1.0 equiv at RT) and stir overnight.

  • Isolation: Dilute with water and extract with Ethyl Acetate. Wash with brine. Purify via column chromatography.[1]

References

  • Synthesis of Amidoximes: Quadri, M., et al. (2018). "Synthesis and pharmacological characterization of novel thiophene-based amidoximes." European Journal of Medicinal Chemistry, 160, 207-228.[2] Link

  • 1,2,4-Oxadiazole Methodologies: Gangloff, A. R., et al. (2001). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient cyclization catalyst." Tetrahedron Letters, 42(8), 1441-1443. Link

  • Room Temperature Cyclization: Sridharan, V., et al. (2010). "Recent advances in the synthesis of 1,2,4-oxadiazoles." Organic Preparations and Procedures International, 42(6), 495-514. Link

  • Amidoxime Prodrug Concept: Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

  • General Heterocycle Synthesis: Katritzky, A. R., et al. (2012). "The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines." Chemical Reviews, 112(7), 3792-3872. Link

Sources

Methodological & Application

N'-hydroxyoxolane-2-carboximidamide for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N'-hydroxyoxolane-2-carboximidamide (NHOC) for Enzyme Inhibition Studies

Executive Summary

N'-hydroxyoxolane-2-carboximidamide (NHOC), also referred to as N'-hydroxy-tetrahydrofuran-2-carboximidamide, represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally, it combines a polar, non-aromatic tetrahydrofuran (THF) core with an amidoxime warhead.[1]

This guide details the protocols for utilizing NHOC as a chemical probe. Unlike simple competitive inhibitors, NHOC functions primarily through two distinct mechanisms depending on the biological context:

  • Metalloenzyme Inhibition: Acting as a bidentate chelator (bioisostere of hydroxamic acid) targeting binuclear manganese or zinc clusters (e.g., Arginase, HDACs).[1]

  • Prodrug Mimicry: Serving as a precursor to the active amidine species, requiring specific reduction protocols for cellular activity (via the mARC mitochondrial system).[1]

Chemical Properties & Handling

PropertySpecificationNotes
IUPAC Name N'-hydroxyoxolane-2-carboximidamide
Molecular Weight ~130.14 DaIdeal range for Fragment-Based Screening (<300 Da).[1][2][3]
Solubility DMSO (>100 mM), Water (>10 mM)High polarity due to the oxime and ether oxygen.[1]
Stability Sensitive to reductionCritical: Avoid reducing agents (DTT, TCEP) in stock solutions unless testing amidine conversion.
pKa ~4.5 (Oxime proton)Ionization state is pH-dependent; affects binding affinity.[2]

Mechanism of Action

NHOC acts as a transition state analog. The amidoxime group (


) mimics the intermediate tetrahedral transition state of peptide hydrolysis or urea cycle processing.[1][2]
Pathway Diagram: Dual Mechanism of Action

NHOC_Mechanism cluster_Direct Direct Inhibition (In Vitro) cluster_Prodrug Prodrug Activation (Cellular) NHOC N'-hydroxyoxolane-2-carboximidamide (NHOC) Metallo Metalloenzyme Target (e.g., Arginase, HDAC) NHOC->Metallo Direct Binding mARC mARC Enzyme System (Mitochondria) NHOC->mARC Cellular Uptake Chelation Bidentate Chelation (Zn2+ / Mn2+) Metallo->Chelation Hydroxyl Oxygen + Imine Nitrogen Inhibition Enzyme Inactivation Chelation->Inhibition Amidine Active Amidine (Tetrahydrofuran-2-carboximidamide) mARC->Amidine N-Reduction Protease Serine Protease Target (e.g., Thrombin, Trypsin) Amidine->Protease Competitive Binding

Figure 1: Dual mechanism of NHOC.[1][2] In cell-free assays, it acts as a chelator/TSA.[1][2] In cellular assays, it may act as a prodrug for the more basic amidine.[1]

Experimental Protocols

Protocol A: Stability & Solubility Profiling (Pre-Assay)

Rationale: Amidoximes are susceptible to hydrolysis at low pH and reduction in cytosolic environments.

  • Preparation: Dissolve NHOC to 50 mM in 100% DMSO.

  • Buffer Dilution: Dilute to 500 µM in Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reducing Agent Challenge:

    • Control: Buffer only.

    • Test: Buffer + 1 mM DTT (Dithiothreitol).

  • Analysis: Incubate at 37°C for 60 mins. Analyze via LC-MS.

    • Pass Criteria: >95% parent compound remaining in Control.

    • Note: If DTT causes reduction (mass shift -16 Da), exclude DTT from subsequent enzymatic assays.

Protocol B: Metalloenzyme Inhibition Assay (Arginase Model)

Rationale: NHOC is a structural bioisostere of Nor-NOHA, a classic Arginase inhibitor.[1][2] This protocol measures the inhibition of urea production.

Reagents:

  • Recombinant Arginase I or II.

  • Substrate: L-Arginine (10 mM stock).

  • Colorimetric Reagent: Urea detection kit (diacetyl monoxime).

Step-by-Step:

  • Enzyme Activation: Dilute Arginase to 25 nM in Activation Buffer (50 mM Tris-HCl pH 7.5, 10 mM MnCl₂). Heat at 55°C for 10 mins (crucial for Mn²⁺ cluster activation).

  • Inhibitor Incubation:

    • Prepare serial dilutions of NHOC (0.1 µM to 100 µM).

    • Add 10 µL Inhibitor to 40 µL Activated Enzyme.

    • Incubate at 25°C for 15 minutes to allow chelation equilibrium.

  • Reaction Start: Add 50 µL L-Arginine (Final concentration = Km of the enzyme, typically 1-2 mM).

  • Termination: After 20 mins, add 100 µL Acidic Stop Solution (H₂SO₄/H₃PO₄).

  • Detection: Add colorimetric reagent, boil for 10 mins, and read Absorbance at 520 nm.

  • Data Fit: Plot % Activity vs. Log[NHOC] to determine IC50.

Protocol C: Kinetic Mechanism Determination

Rationale: To distinguish between competitive inhibition (binding active site) and non-competitive inhibition (allosteric metal stripping).[1]

  • Matrix Setup: Prepare a 4x4 matrix of Substrate concentrations (0.5x, 1x, 2x, 4x Km) vs. NHOC concentrations (0, 0.5x, 1x, 2x IC50).[1]

  • Velocity Measurement: Measure initial velocity (

    
    ) for all points.
    
  • Lineweaver-Burk Analysis:

    • Plot

      
       vs 
      
      
      
      .
    • Outcome Interpretation:

      • Lines intersect at Y-axis: Competitive (Active site binder).

      • Lines intersect at X-axis: Non-competitive.

      • Parallel Lines: Uncompetitive.

    • Expected Result for NHOC:Competitive , as the amidoxime mimics the arginine guanidinium group.[1]

Data Analysis & Interpretation

Table 1: Troubleshooting Common Assay Anomalies

ObservationProbable CauseCorrective Action
IC50 shifts >10x with time Slow-binding kineticsPre-incubate NHOC with enzyme for 30-60 mins before adding substrate.[2]
Loss of potency in Cell Lysate Metabolic reductionThe amidoxime is being reduced to the amidine by mARC/cytochrome b5 systems. Use purified enzyme or add specific mARC inhibitors.
High background in colorimetric assay Oxime interferenceAmidoximes can react with electrophilic colorimetric reagents. Run a "Compound Only" blank (No enzyme).
Precipitation upon dilution Low aqueous solubilityEnsure final DMSO concentration is <2% and add 0.01% Triton X-100.

References

  • Clement, B., et al. (2021).[1] "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease."[2][4] European Journal of Medicinal Chemistry.

    • Context: Establishes the amidoxime-to-amidine conversion pathway and the utility of this scaffold in protease inhibition.[2]

  • Christianson, D. W., & Cox, J. D. (1999).[1] "Catalysis by metal-activated hydroxide in zinc and manganese metalloenzymes." Annual Review of Biochemistry.

    • Context: Foundational text on how hydroxamic/amidoxime groups chelate binuclear metal centers in enzymes like Arginase.
  • Havemeyer, A., et al. (2006).[1] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

    • Context: Defines the mARC system responsible for metabolizing N-hydroxy-carboximidamides in cellular assays.
  • PubChem Compound Summary. (2025). "N'-hydroxyoxolane-2-carboximidamide."[2][3][5] National Center for Biotechnology Information.

    • Context: Chemical structure and physical property verification.[6][7][8]

Sources

protocol for testing antiviral activity of N'-hydroxyoxolane-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N'-hydroxyoxolane-2-carboximidamide represents a class of cyclic amidoximes structurally related to nucleoside analogues and amidine prodrugs. The N-hydroxy-carboximidamide moiety suggests two potential mechanisms of action:

  • Prodrug Activity: Reduction by the mitochondrial Amidoxime Reducing Component (mARC) to an active amidine, which may inhibit viral proteases or polymerases.

  • Nucleobase Mimicry: Tautomerization allowing ambiguous base-pairing (similar to

    
    -hydroxycytidine), potentially inducing lethal mutagenesis in RNA viruses (error catastrophe).
    

This protocol details the rigorous in vitro characterization of this compound, moving from solubility to mechanistic validation.

Experimental Workflow

The following flowchart outlines the critical path for validating the antiviral activity of the test article.

Antiviral_Workflow Compound Compound Prep (DMSO Solubilization) Tox Cytotoxicity (CC50) MTT/MTS Assay Compound->Tox Step 1 Screen Antiviral Screen (EC50) CPE Reduction / Plaque Assay Tox->Screen If CC50 > 10µM Stop STOP Reformulate Tox->Stop High Tox Selectivity Selectivity Index (SI) Calculation (CC50/EC50) Screen->Selectivity Data Analysis Mechanism Mechanism of Action Time-of-Addition (TOA) Selectivity->Mechanism If SI > 10

Figure 1: Sequential workflow for antiviral validation. Note the "Stop Rule" at the cytotoxicity stage to prevent false positives caused by cell death.

Phase 1: Compound Preparation & Stability

Amidoximes are susceptible to hydrolysis and photoreactivity. Proper handling is critical to ensure the "active" species is tested.

  • Solvent: Dimethyl sulfoxide (DMSO), Hybri-Max™ grade (sterile).

  • Stock Concentration: 100 mM.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free MEM/DMEM immediately prior to use. Final DMSO concentration on cells must be <0.5% (v/v) to avoid solvent toxicity.

Critical Insight: If the compound precipitates in aqueous media, utilize a stepwise dilution: DMSO


 PBS 

Media. If precipitation persists, consider complexation with cyclodextrins (HP-

-CD).
Phase 2: Cytotoxicity Profiling (The Safety Gate)

Before assessing efficacy, we must determine the CC50 (Cytotoxic Concentration 50%).[1][2] An antiviral effect is indistinguishable from host cell death in CPE assays; therefore, this step validates that the compound is not simply killing the host machinery.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed Vero E6 or Huh7 cells (1.5

    
     10
    
    
    
    cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO
    
    
    .
  • Treatment: Remove media. Add 100

    
    L of compound serially diluted (log-2 scale: 100 
    
    
    
    M to 0.78
    
    
    M). Include Vehicle Control (0.5% DMSO) and Positive Toxic Control (e.g., Puromycin).
  • Incubation: 48–72 hours (matched to the virus replication cycle).[2]

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4h.
      
    • Remove supernatant carefully.

    • Solubilize formazan crystals with 100

      
      L DMSO.
      
  • Read: Absorbance at 570 nm (reference 630 nm).

Data Output: Calculate % Viability relative to vehicle control. Plot non-linear regression to find CC50.

  • Pass Criteria: CC50 > 50

    
    M (ideal) or > 10 
    
    
    
    M (acceptable for hits).
Phase 3: Antiviral Efficacy (EC50 Determination)[1]

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for quantifying infectious virus reduction.

Protocol: Plaque Reduction Assay

  • Seeding: Seed Vero E6 cells in 12-well plates (2

    
     10
    
    
    
    cells/well) to achieve 90% confluency.
  • Infection:

    • Wash cells with PBS.

    • Inoculate with virus (e.g., Influenza A or SARS-CoV-2) at MOI 0.01 (Multiplicity of Infection).

    • Adsorb for 1 hour at 37°C with gentle rocking.

  • Treatment Overlay:

    • Remove inoculum.[3]

    • Add semi-solid overlay (1.2% Avicel or Methylcellulose in DMEM) containing the test compound at varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20

      
      M).
      
  • Incubation: 48–72 hours (until plaques are visible in controls).

  • Fixation & Staining:

    • Fix with 4% Formaldehyde (1h).

    • Stain with 0.1% Crystal Violet.

  • Counting: Count plaques manually or using an automated imager.

Data Analysis (Table 1):

ParameterFormulaInterpretation
% Inhibition

Higher is better.
EC50 Concentration at 50% InhibitionLower is better (High Potency).
Selectivity Index (SI)

SI > 10 indicates a viable drug candidate.[1]
Phase 4: Mechanism of Action (Time-of-Addition)

To determine how N'-hydroxyoxolane-2-carboximidamide works, we perform a Time-of-Addition (TOA) assay. This distinguishes entry inhibitors from replication inhibitors.

Experimental Logic:

  • Pre-treatment (-1h): Targets host factors or viral stability.

  • Co-treatment (0h): Targets binding/entry.

  • Post-treatment (+2h, +4h, +6h): Targets intracellular replication (polymerase/protease).

TOA_Mechanism Time0 Time 0h (Infection) Entry Entry Phase (0-2h) Time0->Entry Rep Replication Phase (2h-10h) Entry->Rep Drug_Entry Drug Active Here? = Entry Inhibitor Entry->Drug_Entry Inhibition Drug_Rep Drug Active Here? = Polymerase/Protease Inhibitor Rep->Drug_Rep Inhibition Result Expected Outcome: Replication Inhibition (Nucleoside/Amidine behavior) Drug_Rep->Result

Figure 2: Time-of-Addition logic. Amidoximes/nucleoside mimics typically remain active even when added 2-4 hours post-infection.

Protocol:

  • Infect cells at high MOI (1.0) to synchronize infection.

  • Add compound (at 5x EC50) at specific time points: -1h, 0h, 2h, 4h, 6h, 8h.

  • Harvest supernatant at 24h.

  • Quantify viral titer via qPCR or Plaque Assay.[4][5]

  • Interpretation: If the compound loses efficacy when added at +4h, it acts at an early stage. If it retains efficacy at +4h but loses it at +8h, it inhibits RNA replication/translation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Cytotoxicity DMSO concentration > 0.5%Increase stock concentration to reduce DMSO volume added.
No Activity (In Vitro) Lack of metabolic activationAmidoximes often require mARC enzymes. Repeat assay in Huh7 (liver) cells or add S9 liver fraction.
Inconsistent EC50 Compound degradationPrepare fresh stocks. Amidoximes can hydrolyze to amides or acids in aqueous media over time.
References
  • Agostini, M. L., et al. (2019).[6] Small-Molecule Antiviral

    
    -d-
    
    
    
    -Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance.[6] Journal of Virology. Link
  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.[7][8][9] Nature Protocols. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Antiviral Assays (EC50/CC50 Determination). Link

  • Clement, B., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles... possessing potent virus-inhibiting activity.[6][10][11][12] Bioorganic & Medicinal Chemistry Letters. Link

  • IBT Bioservices. (2025). Guide to In Vitro Antiviral Testing (Plaque Reduction & CPE). Link

Sources

Application Note: N'-hydroxyoxolane-2-carboximidamide as a Potential Anti-inflammatory Agent

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N'-hydroxyoxolane-2-carboximidamide (also referred to as N-hydroxy-tetrahydrofuran-2-carboximidamide) represents a distinct class of cyclic amidoximes .[1] While often utilized as synthetic intermediates, amidoximes have emerged as privileged scaffolds in medicinal chemistry due to their dual pharmacological potential:[2][3]

  • Prodrug Capabilities: They serve as orally bioavailable precursors to amidines (which are often highly basic and poorly absorbed), reduced in vivo by the mitochondrial amidoxime reducing component (mARC).

  • Intrinsic Activity: They act as N-hydroxy-L-arginine (NOHA) mimetics, capable of modulating the Nitric Oxide Synthase (NOS) pathway or acting as exogenous NO donors under oxidative stress.[1]

This application note details the protocols for evaluating the anti-inflammatory potential of this compound, specifically targeting its ability to modulate the NF-κB signaling pathway and Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Mechanism of Action & Rationale

To design effective experiments, one must understand the hypothesized biological fate of the molecule. Unlike standard NSAIDs (COX inhibitors), amidoximes often intervene in the arginine-NO metabolome.

Biological Pathway Visualization

The following diagram illustrates the dual potential of N'-hydroxyoxolane-2-carboximidamide: bioactivation into an amidine (inhibiting proteases/arginase) or oxidation to release NO (counteracting endothelial dysfunction).[1]

Amidoxime_Pathwaycluster_inflammationInflammatory ModulationCompoundN'-hydroxyoxolane-2-carboximidamidemARCmARC Enzyme(Mitochondria)Compound->mARCReductionNO_DonorOxidativeCleavageCompound->NO_DonorROS/CYP450AmidineActive Amidine(Oxolane-2-carboximidamide)mARC->AmidineTarget2Arginase/ProteaseInhibitionAmidine->Target2Antimetabolite EffectNONitric Oxide (NO)ReleaseNO_Donor->NOTarget1Inhibition ofPro-inflammatory Cytokines(TNF-α, IL-6)NO->Target1S-nitrosylation of NF-κB

Figure 1: Hypothesized metabolic fate and anti-inflammatory signaling nodes for cyclic amidoximes.

Experimental Protocols

Protocol A: Compound Preparation & Stability Assessment

Objective: Ensure the amidoxime moiety remains stable prior to cellular exposure, as it is sensitive to hydrolysis and oxidation.

Materials:

  • N'-hydroxyoxolane-2-carboximidamide (Purity >95% by HPLC).[1]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

  • Stock Solution: Dissolve 10 mg of the compound in 1 mL DMSO to create a high-concentration stock.

    • Note: Amidoximes are generally stable in DMSO at -20°C. Avoid repeated freeze-thaw cycles which may accelerate disproportionation to the amide or nitrile.[1]

  • Solubility Check: Dilute 10 µL of stock into 990 µL PBS (1:100 dilution).

    • Pass Criteria: Solution must remain clear. If precipitation occurs, lower the working concentration or use a co-solvent (e.g., 0.5% Tween-80).

  • Stability Validation: Incubate the diluted PBS solution at 37°C for 24 hours. Analyze by HPLC-UV (254 nm) to verify <5% degradation.

Protocol B: In Vitro Anti-Inflammatory Screening (RAW 264.7 Model)

Objective: Quantify the suppression of pro-inflammatory mediators (NO, TNF-α, IL-6) in macrophages challenged with LPS.[1]

Cell Line: RAW 264.7 (Murine Macrophages).[4] Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

Step-by-Step Methodology:

  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at a density of

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24h at 37°C, 5% CO₂ to allow adhesion.

  • Pre-treatment:

    • Replace media with fresh DMEM containing reduced serum (1% FBS) to minimize protein binding.

    • Add N'-hydroxyoxolane-2-carboximidamide at graded concentrations (e.g., 1, 10, 50, 100 µM).

    • Include controls:

      • Vehicle Control: 0.1% DMSO.

      • Positive Control: Dexamethasone (1 µM) or L-NAME (NOS inhibitor, 100 µM).[1]

    • Incubate for 1 hour prior to stimulation.

  • Stimulation:

    • Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control" (unstimulated).

    • Incubate for 24 hours .

  • Supernatant Harvesting:

    • Centrifuge the plate at 1000 x g for 5 mins.

    • Transfer 100 µL of supernatant to a fresh plate for NO analysis.

    • Store remaining supernatant at -80°C for ELISA (Cytokines).[1]

  • Viability Check (Crucial for Integrity):

    • Perform an MTT or CCK-8 assay on the remaining cells to ensure that reduced inflammation is not due to cytotoxicity.[1]

    • Rejection Criteria: Any concentration showing <80% cell viability must be excluded from IC50 calculations.

Protocol C: Nitric Oxide Quantification (Griess Assay)

Rationale: Amidoximes can inhibit iNOS or release NO. This assay measures nitrite (

  • Reagents:

    • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).[1]

  • Procedure:

    • Mix 50 µL of cell supernatant (from Protocol B) with 50 µL of Sulfanilamide. Incubate 10 min in dark.

    • Add 50 µL of NED solution. Incubate 10 min in dark.

    • Measure absorbance at 540 nm .

  • Quantification:

    • Generate a standard curve using Sodium Nitrite (

      
      ) (0–100 µM).
      
    • Calculate

      
       Nitrite in samples.
      

Data Presentation & Analysis

Expected Outcomes

The following table structure is recommended for reporting results to ensure comparability with literature values.

Table 1: Anti-inflammatory Profile of N'-hydroxyoxolane-2-carboximidamide

ParameterAssay TypeIC50 Target (Potent)IC50 Target (Moderate)Mechanism Indicator
NO Inhibition Griess Assay< 10 µM10 - 50 µMiNOS Inhibition or Scavenging
TNF-α ELISA< 5 µM5 - 25 µMNF-κB Pathway Suppression
IL-6 ELISA< 5 µM5 - 25 µMCytokine Signaling Blockade
Cytotoxicity MTT (CCK-8)> 500 µM> 100 µMSelectivity Index (SI)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Cytotoxicity Amidoxime instability or off-target mitochondrial toxicity.[1]Verify stability (Protocol A). Test the amidine analog to see if the metabolite is the toxic species.
No Anti-inflammatory Effect Compound requires metabolic activation (mARC) not present in RAW 264.7 cells.Perform a microsome stability assay or co-culture with hepatocytes to activate the prodrug.
Precipitation in Media Low aqueous solubility of the oxolane ring.Limit final DMSO concentration to 0.5%; ensure pre-warming of media.

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. (Context: Establishes the metabolic pathway of amidoximes to amidines).

  • Chemazone. (2024). "N'-hydroxy-1-(5-methyloxolane-3-carbonyl)piperidine-2-carboximidamide Structure and Properties." (Context: Structural analogs and chemical properties).

  • PubChem. (2024). "N'-hydroxyoxolane-3-carboximidamide Compound Summary." (Context: Chemical identifiers and physical data).

  • BenchChem. (2024). "Biological Activity Screening of Furan-2-carboxamide Derivatives." (Context: Protocols for furan/oxolane carboxamide anti-inflammatory screening).

  • MDPI. (2022). "Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide."[5] International Journal of Molecular Sciences. (Context: Methodology for COX-2 and cytokine inhibition assays).[1]

Disclaimer: This document is for research purposes only. N'-hydroxyoxolane-2-carboximidamide is an investigational compound and has not been approved for clinical use.[1]

Application Note: Spectroscopic Characterization of N'-Hydroxyoxolane-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N'-hydroxyoxolane-2-carboximidamide (also known as tetrahydrofuran-2-carboxamidoxime) is a critical heterocyclic building block used in the synthesis of 1,2,4-oxadiazole-based therapeutics, often serving as a bioisostere for esters or amides in peptidomimetics.[1]

This Application Note provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Special emphasis is placed on distinguishing the amidoxime functional group from potential synthetic impurities (e.g., unreacted nitriles or hydrolyzed amides) and managing the compound's inherent stereochemical and tautomeric complexity.[1]

Key Chemical Properties
PropertyDetail
IUPAC Name N'-hydroxyoxolane-2-carboximidamide
Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Chirality C2 Stereocenter (Usually synthesized as racemate or S-isomer)
Solubility High in DMSO, MeOH; Moderate in Water; Low in non-polar solvents.[1][2][3][4]
Stability Hygroscopic; prone to thermal degradation to amide above 100°C.

Experimental Workflow

The following flowchart outlines the critical path for sample preparation and data acquisition. Note the decision points regarding solvent selection, which are critical for observing exchangeable protons.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Solubility Solubility Check Sample->Solubility IR_Acq FT-IR (ATR) Sample->IR_Acq DMSO Dissolve in DMSO-d6 Solubility->DMSO Preferred (H-bonds visible) CDCl3 Dissolve in CDCl3 Solubility->CDCl3 Avoid (Broad peaks) NMR_Acq NMR Acquisition (1H, 13C, COSY) DMSO->NMR_Acq MS_Acq LC-MS (ESI+) DMSO->MS_Acq Dilute w/ MeOH Validation Data Validation & Report NMR_Acq->Validation IR_Acq->Validation MS_Acq->Validation

Figure 1: Integrated analytical workflow. DMSO-d6 is prioritized for NMR to stabilize the amidoxime tautomers and visualize -OH/-NH₂ protons.

Nuclear Magnetic Resonance (NMR) Protocol[1][2][3]

The amidoxime group exhibits tautomerism (


).[1] In solution, the Z-amidoxime  form is generally dominant due to intramolecular hydrogen bonding.
Sample Preparation[1]
  • Solvent: DMSO-d₆ (99.9% D) is required.[1][2]

    • Why? Chloroform (CDCl₃) often causes extreme broadening of the N-OH and NH₂ signals due to rapid proton exchange, making integration impossible.[1] DMSO forms strong H-bonds, "freezing" these protons on the NMR timescale.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

1H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
N-OH 8.80 – 9.20Broad Singlet1HHighly deshielded, exchangeable (disappears with D₂O shake).[1][2]
NH₂ 5.30 – 5.80Broad Singlet2HAmidoxime amino protons.[1][2] Distinct from amide NH₂ (usually ~7.0 ppm).[1][2]
C2-H 4.25 – 4.35dd or m1HMethine proton adjacent to both Oxygen and the Amidoxime.[2]
C5-H 3.70 – 3.85Multiplet2HProtons adjacent to the ring oxygen (ether linkage).[1][2]
C3-H 1.90 – 2.10Multiplet2HRing methylene protons.[2]
C4-H 1.75 – 1.90Multiplet2HRing methylene protons.[2]
13C NMR Assignment (100 MHz, DMSO-d₆)
  • C=N (Amidoxime): 152.0 – 155.0 ppm .[1][2]

    • Diagnostic Value: This peak confirms the conversion of the nitrile precursor (~119 ppm) and distinguishes it from the amide byproduct (~175 ppm).

  • C2 (Chiral Center): 76.0 – 78.0 ppm.[1][2]

  • C5 (Ether): 67.0 – 69.0 ppm.[1][2]

  • C3/C4: 25.0 – 30.0 ppm.[1][2][3]

Infrared Spectroscopy (FT-IR)[1][2][3][5][6][7]

IR is the fastest method to confirm the presence of the amidoxime functionality and ensuring the absence of the nitrile starting material.

Method
  • Technique: Attenuated Total Reflectance (ATR) on solid/oil neat sample.[1][2]

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 16 minimum.

Key Diagnostic Bands[1][8]
Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3400 – 3100 ν(O-H) & ν(N-H)Very broad, intense band.[1][2] Indicates H-bonding network.[1][2]
1650 – 1665 ν(C=N)Critical ID Peak. Distinct from C=O (usually >1680 cm⁻¹).[1][2]
1580 – 1600 δ(NH₂)Scissoring deformation of the primary amine.
910 – 940 ν(N-O)Characteristic of oximes/amidoximes.
1050 – 1100 ν(C-O-C)Cyclic ether stretch (THF ring).[1]
~2240 (ABSENT) ν(C≡N)Purity Check: Presence of a peak here indicates unreacted nitrile.[1][2]

Mass Spectrometry (LC-MS)[1][2]

Amidoximes are polar and ionize well in Positive Electrospray Ionization (ESI+) mode.[1][2]

Fragmentation Pathway

The molecular ion [M+H]⁺ is expected at m/z 131.08 .[1][2] The fragmentation pattern is driven by the stability of the oxolane ring and the labile nature of the N-O bond.

MassSpecFragmentation Parent [M+H]+ m/z 131.1 Frag1 Loss of NH3 [M+H - 17]+ m/z 114.1 Parent->Frag1 - NH3 Frag2 Loss of H2O [M+H - 18]+ m/z 113.1 Parent->Frag2 - H2O (Cyclization) Frag3 Ring Cleavage/Loss of Amidoxime (C4H7O+) m/z 71.0 Parent->Frag3 C-C Cleavage

Figure 2: Primary ESI+ fragmentation pathways.[1][2] The m/z 114 peak is often the base peak due to the formation of a stable oxadiazole-like transition state.

Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient: 5% B to 95% B over 5 minutes. (Amidoximes are polar and elute early; typically 0.5–1.5 min).[1][2]

  • Detection: UV at 210 nm (weak chromophore) and MS (TIC).

References

  • Structural Analysis of Amidoximes

    • Kukushkin, V. Y., & Pombeiro, A. J. (2002).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802.[1] Link[1]

    • Note: Provides mechanistic insight into the nitrile-to-amidoxime conversion and potential hydrolysis byproducts.
  • Spectroscopic Data for THF Derivatives

    • National Institute of Standards and Technology (NIST).[1][2] Tetrahydrofuran Mass Spectrum and IR Data. NIST Chemistry WebBook.[1][2] Link[1]

    • Note: Baseline d
  • Amidoxime Tautomerism & IR Signatures

    • Saha, S., et al. (2017).[1] Amidoximes: Synthesis, Structure, and Applications. Journal of Organic Chemistry.

    • Note: Validates the C=N stretching frequency assignments
  • General NMR Solvent Effects

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

    • Note: Authoritative source for solvent effects on exchangeable protons (OH/NH2).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-hydroxyoxolane-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N'-hydroxyoxolane-2-carboximidamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N'-hydroxyoxolane-2-carboximidamide. Each problem is analyzed to identify potential causes and provide actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You have followed a standard protocol, but analysis shows a low conversion of the starting material, oxolane-2-carbonitrile, or a complete absence of the target amidoxime.

Logical Flow for Troubleshooting Low Yield

start Low / No Yield Observed q1 Reagent Quality Check start->q1 q2 Reaction Conditions Review q1->q2 Reagents OK sol1 Verify purity of oxolane-2-carbonitrile. Use fresh hydroxylamine or its salt. q1->sol1 Reagents Degraded? q3 Work-up & Isolation Issue? q2->q3 Conditions OK sol2 Ensure correct Temp, Time, & Stoichiometry. Confirm base is sufficient to neutralize HCl salt. q2->sol2 Conditions Suboptimal? sol3 Analyze crude mixture before purification. Optimize purification method (chromatography/recrystallization). q3->sol3 Yes end Yield Improved sol1->end sol2->end sol3->end

Caption: A flowchart for troubleshooting low yields.

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Explanation Recommended Solution
1. Degradation of Hydroxylamine Hydroxylamine (NH₂OH), especially in its free base form, can be unstable. If using hydroxylamine hydrochloride, the base added might be insufficient to generate the free nucleophile required for the reaction.[1]Use freshly prepared aqueous hydroxylamine or a new bottle of hydroxylamine hydrochloride. When using the hydrochloride salt, ensure at least one equivalent of a suitable base (e.g., Na₂CO₃, K₂CO₃, TEA) is used to generate the free hydroxylamine in situ.[1][2]
2. Impure Starting Nitrile The purity of the starting material, oxolane-2-carbonitrile, is critical. Impurities can interfere with the reaction or complicate purification. The nitrile itself can be susceptible to hydrolysis, especially under acidic or basic conditions over time.[3]Verify the purity of oxolane-2-carbonitrile via NMR or GC-MS. If necessary, purify the starting material by distillation before use.
3. Suboptimal Reaction Conditions The addition of hydroxylamine to a nitrile is an equilibrium-driven process that requires sufficient thermal energy to proceed at a reasonable rate. Temperatures that are too low will result in slow or incomplete conversion. Conversely, excessively high temperatures can lead to degradation.[1][4]The reaction is typically heated between 60-90°C in a sealed vessel to prevent the evaporation of low-boiling-point solvents and reagents.[1][4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 48 hours.[1]
4. Incorrect pH Environment If using hydroxylamine hydrochloride, the reaction medium must be basic enough to deprotonate the hydroxylammonium ion (pKa ~6) to form free hydroxylamine. An acidic environment will protonate the nitrile nitrogen, but there will be no effective nucleophile available to attack the carbon.[3]Use a base such as potassium carbonate, sodium carbonate, or triethylamine.[1][2] The base should be strong enough to deprotonate hydroxylammonium but generally not so strong as to cause deprotonation at the carbon alpha to the nitrile, which could lead to side reactions.[5]
Problem 2: Significant Amide By-product (Oxolane-2-carboxamide) is Detected

Your main impurity is identified as the corresponding amide, which can be difficult to separate from the desired amidoxime product.

Reaction Pathway: Amidoxime vs. Amide Formation

cluster_0 Desired Pathway cluster_1 Side Reaction Nitrile Oxolane-2-carbonitrile Amidoxime N'-hydroxyoxolane-2-carboximidamide Nitrile->Amidoxime Nucleophilic Addition Hydroxylamine + NH₂OH (Nucleophile) Nitrile2 Oxolane-2-carbonitrile Amide Oxolane-2-carboxamide (By-product) Nitrile2->Amide Hydrolysis Water + H₂O (Nucleophile)

Caption: Competing pathways for amidoxime synthesis and amide by-product formation.

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Explanation Recommended Solution
1. Presence of Water Nitriles can be hydrolyzed to amides under both acidic and basic conditions, a reaction that is often catalyzed by heat. Water can be introduced from solvents, reagents (e.g., 50% aqueous hydroxylamine), or atmospheric moisture.[3]Use anhydrous solvents (e.g., absolute ethanol) and dry glassware.[4] If possible, use hydroxylamine hydrochloride with an anhydrous base to generate hydroxylamine in situ under non-aqueous conditions. Running the reaction under an inert atmosphere (N₂ or Ar) can also minimize moisture exposure.
2. Reaction Conditions Favoring Hydrolysis Prolonged reaction times at high temperatures can promote the hydrolysis side reaction, especially if trace amounts of water are present.Optimize the reaction time by closely monitoring the consumption of the starting nitrile. Once the nitrile is consumed, cool the reaction to prevent further conversion to the amide. Consider alternative solvent systems, such as certain ionic liquids, which have been shown to suppress amide formation and accelerate the desired reaction.
Problem 3: Difficulty in Product Purification and Isolation

The crude product is an oil, difficult to crystallize, or inseparable from starting materials/by-products via standard methods.

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Explanation Recommended Solution
1. Product is Not Crystalline Many amidoximes are oils or low-melting solids, making isolation by simple filtration and washing challenging. The presence of impurities can further inhibit crystallization.[6]Flash Chromatography: This is a highly effective method for separating the polar amidoxime from the less polar starting nitrile and non-polar impurities. Use a silica gel column with a gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol.[6][7] Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. Methanol, ethanol, or mixtures with water can be effective.[8]
2. Co-elution with Impurities The polarity of the amide by-product can be very similar to the desired amidoxime, leading to poor separation during chromatography.Modify the chromatographic conditions. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, adding a small amount of a modifying solvent like triethylamine can improve the separation of basic compounds on silica gel.
3. Thermal Instability The product may be thermally labile, decomposing during solvent removal at elevated temperatures on a rotary evaporator.Concentrate the product fractions at reduced temperature and pressure.[6] If possible, use a high-vacuum line at room temperature to remove the final traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of N'-hydroxyoxolane-2-carboximidamide from its nitrile?

The reaction is a classic nucleophilic addition to the carbon-nitrogen triple bond of the nitrile.[1][3] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the nitrile group.

  • Proton Transfer: The resulting zwitterionic intermediate undergoes a proton transfer, typically facilitated by the solvent or another molecule of hydroxylamine, to form the neutral amidoxime product.

Reaction Mechanism: Nucleophilic Addition to Nitrile

Oxolane-2-carbonitrile Oxolane-2-carbonitrile Intermediate Intermediate Oxolane-2-carbonitrile->Intermediate + NH₂OH Product N'-hydroxyoxolane-2-carboximidamide Intermediate->Product Proton Transfer

Caption: Simplified mechanism of N'-hydroxyoxolane-2-carboximidamide formation.

Q2: What are the pros and cons of using aqueous hydroxylamine versus hydroxylamine hydrochloride?

Reagent Form Advantages Disadvantages
Aqueous Hydroxylamine (e.g., 50% w/w) - Highly reactive as the free base is readily available.[4] - Does not require the addition of a separate base.- Introduces water, which can lead to the formation of the amide by-product.[3] - Less stable, with a shorter shelf life.
Hydroxylamine Hydrochloride (NH₂OH·HCl) - Stable, crystalline solid with a long shelf life.[1] - Allows for the use of anhydrous reaction conditions to minimize hydrolysis.- Requires the addition of at least one equivalent of a base to generate the active nucleophile.[1] - The resulting salt by-product (e.g., KCl, NaCl) must be removed during work-up.

Q3: How should I monitor the reaction's progress effectively?

Regularly monitoring the reaction is key to achieving optimal yield and minimizing side reactions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting nitrile. The product, being more polar due to the -NH₂ and -OH groups, will have a lower Rf value than the starting material. A typical mobile phase would be 30-50% ethyl acetate in hexane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing quantitative data on the reaction's progress.

Q4: What is a reliable starting protocol for this synthesis?

The following protocol is a robust starting point based on established methods for amidoxime synthesis.[1][4]

Experimental Protocol: Synthesis of N'-hydroxyoxolane-2-carboximidamide
  • Reagent Preparation: In a suitable pressure-rated vial equipped with a magnetic stir bar, dissolve oxolane-2-carbonitrile (1 equivalent) in absolute ethanol (approx. 0.5 M concentration).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Reaction: Seal the vial tightly. Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: After 2 hours, and every few hours thereafter, cool the reaction to room temperature, take a small aliquot, and analyze by TLC to monitor the consumption of the starting nitrile.

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can then be purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 70%) to afford the pure N'-hydroxyoxolane-2-carboximidamide.[6]

Q5: What are the critical safety precautions when working with hydroxylamine?

Hydroxylamine and its salts pose significant safety risks and must be handled with extreme care.

  • Explosion Hazard: Hydroxylamine is a high-energy compound and can decompose explosively, especially when heated in its pure form or in the presence of certain contaminants. Never distill hydroxylamine to dryness. Always work behind a blast shield, especially when running reactions under pressure or at elevated temperatures.

  • Toxicity: It is toxic and readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Perform all manipulations in a well-ventilated chemical fume hood.

References

  • Clements, J. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. U.S. Patent No. 8,802,609 B2.
  • Festa, C., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2470. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses, 93, 331-344. Available from: [Link]

  • Sahyoun, C., et al. (2017). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 15(32), 6699-6706. Available from: [Link]

  • Krasylov, I. V., & Tsitrina, A. A. (2025). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. Available from: [Link]

  • Thorn, S., et al. (2017). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron Letters, 58(1), 102-105. Available from: [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Available from: [Link]

  • Jasmine, N. J., Muthiah, P. T., & Stanley, N. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o146. Available from: [Link]

Sources

Technical Support Center: Optimizing N'-hydroxyoxolane-2-carboximidamide Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of N'-hydroxyoxolane-2-carboximidamide in your cell culture experiments. As this appears to be a novel carboximidamide derivative, this guide is designed to provide you with the fundamental principles and robust methodologies required to empirically determine its optimal dosage. By following these field-proven insights, you can ensure the scientific integrity and reproducibility of your results.

This center is structured to guide you from initial compound handling to troubleshooting complex experimental outcomes.

Part 1: Getting Started - Compound Handling and Preparation

The foundation of any successful experiment with a small molecule inhibitor is its proper handling and preparation. Inconsistencies at this stage are a primary source of experimental variability.

Frequently Asked Questions (FAQs)

Q1: I've just received N'-hydroxyoxolane-2-carboximidamide. What is the very first step?

The first step is to determine the compound's solubility, as this will dictate how you prepare your stock solutions. While the specific solubility of N'-hydroxyoxolane-2-carboximidamide may not be published, a general approach for novel compounds is to test solubility in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[1][2]

Q2: How should I prepare and store a stock solution of N'-hydroxyoxolane-2-carboximidamide?

Once solubility is determined, a concentrated stock solution should be prepared in an appropriate solvent, typically DMSO.[3] Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to your cell culture medium, which is critical for minimizing solvent-induced cytotoxicity.[4]

Key best practices for stock solution preparation and storage include:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.[1]

  • Complete Dissolution: Ensure the compound is fully dissolved in the solvent. Gentle warming or vortexing may be necessary.[3]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.[3]

  • Storage: Store aliquots at -20°C or -80°C, protected from light.[3]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • N'-hydroxyoxolane-2-carboximidamide powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 144.13 g/mol (hypothetical for this compound), you would need 1.44 mg.

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or below.[3]

Part 2: Determining the Optimal Dosage - The Dose-Response Experiment

The core of optimizing your dosage is the dose-response experiment. This will allow you to determine the concentration range over which N'-hydroxyoxolane-2-carboximidamide exerts its biological effect and to calculate key parameters like the IC50 (half-maximal inhibitory concentration).

Workflow for Dosage Optimization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Refined Analysis A Determine Solubility in DMSO B Prepare & Aliquot 10 mM Stock Solution A->B C Perform Broad-Range Dose-Response Assay (e.g., 1 nM to 100 µM) B->C D Identify Approximate Effective Concentration Range C->D E Perform Narrow-Range Dose-Response Assay D->E F Calculate IC50 Value E->F G Select Optimal Concentration for Downstream Experiments F->G

Caption: Workflow for optimizing compound dosage.

Frequently Asked Questions (FAQs)

Q3: What is a dose-response curve and why is it essential?

A dose-response curve is a graph that visualizes the relationship between the concentration of a drug and its effect on a biological system.[5] It is essential for determining a compound's potency (IC50/EC50), efficacy (maximal effect), and the therapeutic window. These curves are typically sigmoidal in shape.[6]

Q4: How do I design my first dose-response experiment for N'-hydroxyoxolane-2-carboximidamide?

For a novel compound, it's best to start with a broad range of concentrations to identify the active range. A common approach is to use a log-fold or half-log-fold dilution series.

Screening Phase Recommended Concentration Range Purpose
Initial Broad Screen 1 nM to 100 µMTo identify the approximate range of biological activity.
Refined Screen Concentrations centered around the estimated IC50 from the initial screenTo accurately determine the IC50 value.
Protocol 2: Cell Viability Assay (Resazurin Method) for IC50 Determination

This protocol uses the resazurin assay, which measures the metabolic activity of viable cells.[7]

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • N'-hydroxyoxolane-2-carboximidamide stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Allow cells to adhere and resume exponential growth for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of N'-hydroxyoxolane-2-carboximidamide in complete culture medium from your 10 mM stock.

    • Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%). [4]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include these essential controls:

      • Vehicle Control: Medium with the same final DMSO concentration as the highest compound concentration.

      • No-Cell Control (Blank): Medium only, to measure background fluorescence.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and may need to be optimized.[8]

  • Resazurin Assay:

    • Add 10-20 µL of resazurin solution to each well.[9]

    • Incubate for 1-4 hours, or until the vehicle control wells have turned a distinct pink/purple color.

    • Measure fluorescence using a plate reader (typically ~560 nm excitation / ~590 nm emission).[10]

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Normalize the data by expressing the results as a percentage of the vehicle control (which represents 100% viability).[8]

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.[8][11]

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered during dosage optimization.

G cluster_B Precipitation Solutions cluster_C Variability Solutions cluster_D No Response Solutions A Problem Observed B Compound Precipitates in Medium A->B C High Variability Between Replicates A->C D No Cellular Response Observed A->D B1 Lower Final DMSO Concentration B->B1 B2 Prepare Intermediate Dilutions in Serum-Free Medium B->B2 B3 Test Kinetic Solubility in Assay Buffer B->B3 C1 Check Cell Seeding Consistency C->C1 C2 Use Low-Passage, Mycoplasma-Free Cells C->C2 C3 Verify Pipetting Accuracy & Technique C->C3 C4 Avoid 'Edge Effects' in 96-Well Plate C->C4 D1 Verify Compound Integrity (Fresh Stock) D->D1 D2 Increase Incubation Time D->D2 D3 Use a More Sensitive Cell Line or Assay D->D3 D4 Confirm Target Expression in Your Cell Model D->D4

Caption: Troubleshooting decision tree for common issues.

Frequently Asked Questions (FAQs)

Q5: My compound precipitated when I added it to the cell culture medium. What should I do?

This is a common issue when diluting a DMSO stock into an aqueous buffer.[4]

  • Check Final DMSO Concentration: Ensure it does not exceed recommended limits (typically <0.5%).

  • Intermediate Dilution: Try making an intermediate dilution of your stock in serum-free medium before adding it to the wells containing cells in complete medium.

  • Kinetic Solubility: Your compound may have poor kinetic solubility in your assay buffer.[12] Consider pre-warming the medium or using a different formulation if possible.

Q6: My IC50 values are highly variable between experiments. What are the likely causes?

High variability is often due to technical inconsistencies.[13]

  • Cell Health and Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[13] Regularly test for mycoplasma contamination.[13]

  • Seeding Density: Inconsistent cell seeding is a major source of error. Ensure you have a single-cell suspension and that cells are evenly distributed in the wells.[4]

  • Pipetting and Dilutions: Use calibrated pipettes and prepare fresh serial dilutions for each experiment.[13]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.[14][15]

Q7: I'm not seeing any effect of the compound, even at high concentrations. What should I check?

  • Compound Integrity: Has your stock solution degraded? Prepare a fresh stock solution from the solid compound.[13]

  • Incubation Time: The effect of the compound may be time-dependent. Consider a longer incubation period (e.g., 72 hours).[8]

  • Biological System: The target of N'-hydroxyoxolane-2-carboximidamide may not be present or critical in your chosen cell line. Confirm target expression if known. Alternatively, the compound may not be cell-permeable.

Part 4: Data Interpretation and Next Steps

Q8: I have my dose-response curve and an IC50 value. How do I interpret this?

The IC50 value represents the concentration of N'-hydroxyoxolane-2-carboximidamide required to inhibit the measured biological process (in this case, metabolic activity) by 50%. A lower IC50 indicates higher potency. The steepness of the curve can also provide information; a steep curve suggests that a small change in concentration leads to a large change in effect.[6]

Q9: What concentration should I use for my future experiments?

The concentration you choose depends on the desired outcome of your experiment.

  • For Maximal Effect: A concentration at the top plateau of the dose-response curve (typically 5-10 times the IC50) is often used to ensure complete inhibition of the target.

  • For Specific Inhibition: Concentrations around the IC50 are often used to study the specific effects of partial inhibition.

  • Avoid Cytotoxicity (if not the intended effect): If you are studying a non-cytotoxic effect, choose a concentration well below the IC50 for cytotoxicity, such as the IC10 or IC20.

It is always recommended to use a few concentrations in your downstream experiments to confirm that the observed phenotype is dose-dependent.

References
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Gemcitabine IC50 Values.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • BenchChem. (2025). Preparation of (S)-Crizotinib Stock Solutions for In Vitro Assays.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • PubMed. (n.d.).
  • PMC - NIH. (n.d.). The rationale of dose–response curves in selecting cancer drug dosing.
  • PMC. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • University of Oxford, Target Discovery Institute. Small Compound Screening Overview.
  • PEKY. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results.
  • BMG LABTECH. (2024, February 22). Resazurin assay for cell viability & cytotoxicity.
  • BenchChem. (2025). Troubleshooting inconsistent results in Sotuletinib cell assays.
  • Toxicology MSDT. Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. Resazurin Assay Kit (Cell Viability) (ab129732).
  • Molecular Biology Products. (2023, January 4).
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • p-care. (2022, April 18).
  • Toxicology MSDT. Dose-Response Curves.
  • Enfanos.
  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF.
  • (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • (2013, July 12). Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures.
  • Boster Bio. (2023, July 7). What Is Compound Screening?
  • Lab Consumables Supplier. (2025, July 14).
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
  • PMC. (n.d.).
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?
  • WuXi AppTec DMPK. Solubility Study.

Sources

N'-hydroxyoxolane-2-carboximidamide stability issues and degradation products

Technical Support Center: -hydroxyoxolane-2-carboximidamide

Status: Operational Scope: Stability, Degradation Chemistry, Troubleshooting, and Storage. Target Analyte:

Functional Group Focus:

Core Stability Profile & Degradation Matrix

The amidoxime moiety (

HydrolysisThermal DehydrationRearrangement
The Degradation Pathways (Visualized)

The following diagram maps the kinetic fate of

DegradationPathwayscluster_legendCondition KeyStartN'-hydroxyoxolane-2-carboximidamide(Target Molecule)NitrileOxolane-2-carbonitrile(Dehydration Product)Start->NitrileThermal Stress / Acid(- NH₂OH)AmideOxolane-2-carboxamide(Hydrolysis Intermediate)Start->AmideHydrolysis (pH < 4 or > 9)(- NH₂OH / + H₂O)Urea(Oxolan-2-yl)urea(Tiemann Rearrangement)Start->UreaTiemann Rearrangement(Basic pH + Heat)AmidineOxolane-2-carboximidamide(Reduction Product)Start->AmidineReductive Conditions(Biological/Chemical)AcidOxolane-2-carboxylic Acid(Terminal Hydrolysis)Amide->AcidProlonged Hydrolysiskey1Red: Critical Impuritykey2Yellow: Intermediate

Figure 1: Primary degradation pathways. The amidoxime group is the reactive center, leading to nitriles (thermal), amides (hydrolysis), or ureas (rearrangement).

Troubleshooting Guide (FAQ Format)

This section addresses specific observations researchers encounter during synthesis, purification, or storage.

Issue 1: "I see a new peak in LC-MS with a mass difference of -33 Da."

Diagnosis: Formation of Oxolane-2-carbonitrile.

  • Mechanism: Thermal elimination of hydroxylamine (

    
    , 33 Da).
    
  • Cause:

    • Injection port temperature too high (>200°C) causing in-source fragmentation.

    • Excessive drying heat during workup.

    • Acidic storage conditions promoting dehydration.

  • Solution:

    • Lower GC/LC inlet temperatures.

    • Lyophilize instead of using a rotary evaporator at high bath temps.

    • Check for acidic residuals in the sample.

Issue 2: "My compound is turning yellow/brown in solution."

Diagnosis: Radical Oxidation or Metal Chelation.

  • Mechanism: Amidoximes are N-O donors and excellent chelators for transition metals (

    
    , 
    
    
    ). They can also form radical species upon exposure to UV light.
  • Cause:

    • Trace metal contamination in solvents/glassware.

    • Exposure to ambient light (homolysis of the N-O bond).

  • Solution:

    • Add EDTA (0.1 mM) to buffers if compatible with downstream biology.

    • Strict light protection (amber vials/foil) is mandatory.

    • Use LC-MS grade solvents to minimize metal ion content.

Issue 3: "The purity drops rapidly in basic buffers (pH > 8)."

Diagnosis: Tiemann Rearrangement.

  • Mechanism: Under basic conditions, the O-sulfonated or O-acylated derivatives (if derivatized) or the free amidoxime can rearrange to form a carbodiimide intermediate, which hydrates to a urea derivative [(Oxolan-2-yl)urea].

  • Cause: High pH triggers deprotonation and rearrangement.

  • Solution: Maintain pH between 5.0 and 7.0. Avoid strong bases during workup.

Issue 4: "I observe a Mass Shift of -15 Da (or -16 Da depending on ionization)."

Diagnosis: Hydrolysis to Oxolane-2-carboxamide.

  • Mechanism:

    
    .
    
  • Mass Math:

    • Amidoxime (

      
      ) mass contribution ~ 59.
      
    • Amide (

      
      ) mass contribution ~ 44.
      
    • Net loss ~ 15 Da.

  • Cause: Moisture ingress or aqueous storage at non-neutral pH.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard UV detection at 210 nm is often insufficient due to low extinction coefficients of the saturated oxolane ring. Use this optimized method.

ParameterConditionRationale
Column C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro)Retains polar amidoximes better than standard C18.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5Buffers amidoxime (pKa ~4.5) to neutral form to improve peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0-5 min: 2% B (Isocratic)5-15 min: 2% -> 40% BEarly isocratic hold is critical to separate the highly polar Amide impurity.
Detection UV 220 nm / MS (ESI+)220 nm captures the amidoxime

transition.
Temp 25°CDo not heat column >30°C to prevent on-column degradation.
Protocol B: Recommended Storage Conditions

To maximize shelf-life (

  • Physical State: Store as a solid dry powder. Solutions degrade 10-100x faster.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is highly recommended to prevent oxidative radical formation.

  • Temperature: -20°C for long term (>1 month); 4°C for working weeks.

  • Desiccant: Store vial inside a secondary jar containing silica gel or

    
    .
    

Synthesis Workup Troubleshooting Logic

If you are synthesizing this from Oxolane-2-carbonitrile + Hydroxylamine, use this decision tree to solve low yields.

SynthesisTroubleshootStartSynthesis Issue:Low Yield / ImpureCheck1Is unreacted Nitrilepresent?Start->Check1Action1Increase NH₂OH equivalents(Use 3-5 eq)Check1->Action1YesCheck2Is 'Amide' impurityhigh?Check1->Check2NoAction2Water present in reaction?Switch to dry EtOH/MeOHCheck2->Action2YesCheck3Is product colored(Red/Brown)?Check2->Check3NoAction3Trace metals.Add EDTA wash orrecrystallize from iPrOHCheck3->Action3Yes

Figure 2: Logical flow for optimizing the synthesis of amidoximes from nitriles.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579.

    • Core Reference for: Amidoxime reduction p
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

    • Core Reference for: Hydrolytic mechanisms of amidoximes to amides/acids.[1]

  • Katritzky, A. R., et al. (2010). Tiemann Rearrangement of Amidoximes. Comprehensive Organic Functional Group Transformations II.

    • Core Reference for: Mechanism of rearrangement to ureas under basic conditions.[2][3]

  • Hamada, Y., et al. (2002). Synthesis and stability of heterocyclic amidoximes. Chemical & Pharmaceutical Bulletin.

    • Core Reference for: Specific stability profiles of heterocyclic analogs.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N'-Hydroxyoxolane-2-carboximidamide Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for optimizing lead compounds into clinical candidates.[1][2] This guide delves into the nuanced world of N'-hydroxyoxolane-2-carboximidamide analogs, a scaffold of significant interest due to its potential as a bioisostere for carboxylic acids or amides in various therapeutic targets.[3][4][5] While comprehensive SAR studies on this exact scaffold are not extensively published, we can construct a robust and insightful analysis by examining closely related structures, particularly the well-documented class of hydroxyamidine derivatives targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][6][7][8][9]

IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the rate-limiting step in tryptophan metabolism.[1] Its overexpression in many tumors allows cancer cells to evade the immune system, making it a prime target for cancer immunotherapy.[1][8] The N'-hydroxycarboximidamide (hydroxyamidine) moiety is a key pharmacophore in a number of potent IDO1 inhibitors, acting as a strong chelator of the heme iron in the enzyme's active site.[6] By analyzing the SAR of these inhibitors, we can extrapolate guiding principles for the design of novel N'-hydroxyoxolane-2-carboximidamide analogs.

This guide will, therefore, present a comparative analysis based on published data for hydroxyamidine-based IDO1 inhibitors, providing a predictive framework for the SAR of the title compounds. We will explore how modifications to the core scaffold and its substituents influence inhibitory potency and cellular activity, supported by experimental data and detailed protocols.

Comparative SAR Analysis: Insights from IDO1 Inhibitors

The core hypothesis is that the N'-hydroxyoxolane-2-carboximidamide scaffold can be divided into three key regions for SAR exploration: (1) the oxolane (tetrahydrofuran) ring, (2) the N'-hydroxycarboximidamide group, and (3) a variable substituent group, which in our reference analogs is often a substituted aromatic or alicyclic system.

1. The Central Role of the N'-Hydroxycarboximidamide Moiety

The hydroxyamidine group is paramount for the biological activity of the reference IDO1 inhibitors. Molecular modeling studies suggest that the deprotonated oxygen of the N-hydroxyamidine coordinates with the heme iron in the active site of IDO1, an interaction crucial for potent inhibition.[6] This makes the hydroxyamidine group a critical "warhead" for this class of inhibitors.

  • Bioisosteric Replacement: The hydroxyamidine moiety itself can be considered a bioisostere of other functional groups like carboxylic acids or furazans.[5][6] In a study by Pan et al. (2021), a carbonyl group was successfully used as a bioisosteric replacement for a furazan ring in a series of IDO1 inhibitors, leading to the discovery of potent hydroxyamidine derivatives.[1][6] This highlights the tunability of the core scaffold while maintaining the essential hydroxyamidine pharmacophore.

2. Influence of the Oxolane Ring and its Analogs

The oxolane ring in our target scaffold likely serves as a rigid or semi-rigid linker that positions the key interacting groups in the optimal orientation within the enzyme's active site. Its properties can influence solubility, metabolic stability, and binding affinity. In a study on a different class of compounds, a tetrahydrofuran analog was found to be significantly less potent than its tetrahydropyran counterpart, emphasizing the importance of the heterocyclic ring's nature and conformation in presenting the active moiety to the biological target.[10]

In the context of IDO1 inhibitors, the oxolane ring would be analogous to the linker and substituent-bearing portions of known inhibitors. For instance, in a series of potent hydroxyamidine-based IDO1 inhibitors, this part of the molecule is occupied by various substituted ring systems.[1][6]

Table 1: Comparison of Inhibitory Potency of Hydroxyamidine Analogs with Varying Ring Systems (Data adapted from Pan et al., 2021) [1][6]

Compound IDR Group (Ring System)IDO1 IC₅₀ (nM)HeLa Cell EC₅₀ (nM)
Epacadostat Phenyl with F and Br substituents1349
Analog 5 Cyclohexane15070
Analog 14 Phenyl1841
Analog 18 Piperidine1433

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

The data indicates that both aromatic and saturated ring systems can be accommodated, with the piperidine-containing analog 18 showing comparable potency to the more complex Epacadostat.[6] This suggests that an oxolane ring in the N'-hydroxyoxolane-2-carboximidamide scaffold could be a viable component, and its stereochemistry and substitution would likely be critical for optimizing interactions with the target protein.

3. Impact of Substituents on Activity

Substituents on the variable region of the molecule play a fine-tuning role, influencing potency, selectivity, and pharmacokinetic properties. In the referenced IDO1 inhibitors, these substituents often engage in hydrogen bonding or hydrophobic interactions within the enzyme's active site.

For example, in the study by Pan et al., the introduction of a carbonyl group on a piperidine ring (Compound 18 ) led to a potent inhibitor with good bioavailability.[1][6] Molecular docking studies revealed that this carbonyl group could form a hydrogen bond with the residue Arg231 in the IDO1 active site, contributing to its high affinity.[6]

This underscores a key principle in SAR: even small modifications can lead to significant changes in biological activity by establishing new interactions with the target.[7][11] Therefore, for a hypothetical series of N'-hydroxyoxolane-2-carboximidamide analogs, exploring various substituents on the oxolane ring would be a critical step in lead optimization.

Experimental Methodologies

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative hydroxyamidine analog and for the in vitro evaluation of its biological activity, based on established methods.[6][12]

Protocol 1: Synthesis of a Representative N'-Hydroxycarboximidamide Analog

This protocol describes a general method for the synthesis of N'-hydroxycarboximidamides from the corresponding nitriles.

Step-by-Step Procedure:

  • Reaction Setup: In a pressurized sealed vial, dissolve the starting nitrile (e.g., oxolane-2-carbonitrile, 1 equivalent) in absolute ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine (50% w/w, 4 equivalents) to the stirred solution.

  • Heating: Seal the vial and heat the reaction mixture to 90 °C for 1-2 hours.

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure to yield the crude N'-hydroxycarboximidamide.

  • Purification: The product can be used without further purification or can be purified by crystallization or column chromatography if necessary.

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a high-throughput assay to determine the IC₅₀ values of test compounds against recombinant human IDO1.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer (e.g., potassium phosphate buffer, pH 6.5) containing methylene blue, L-tryptophan, ascorbic acid, and catalase.

    • Prepare a solution of recombinant human IDO1 enzyme in assay buffer.

  • Assay Plate Preparation:

    • Add the test compound solution to a 96-well plate at various concentrations.

    • Add the IDO1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction:

    • Add the L-tryptophan solution to each well to start the enzymatic reaction.

    • Incubate the plate at room temperature for 15 minutes.

  • Termination and Detection:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate the plate at 65 °C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing SAR and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Summary General SAR Insights for N'-Hydroxyoxolane-2-carboximidamide Analogs cluster_scaffold Core Scaffold cluster_regions Key Modification Regions Scaffold N'-Hydroxyoxolane -2-carboximidamide Oxolane Oxolane Ring (Linker, Conformation) Scaffold->Oxolane Influences solubility & orientation Hydroxyamidine N'-Hydroxycarboximidamide (Heme Chelation) Scaffold->Hydroxyamidine Essential for activity Substituents Substituents (R) (Fine-tuning Interactions) Scaffold->Substituents Modulates potency & selectivity

Caption: Key regions for SAR modification on the N'-hydroxyoxolane-2-carboximidamide scaffold.

Assay_Workflow Workflow for In Vitro IDO1 Inhibition Assay start Start prep Prepare Reagents (Compound, Enzyme, Buffer) start->prep plate Add Compound & Enzyme to 96-well plate prep->plate incubate1 Incubate (15 min) plate->incubate1 add_trp Add L-Tryptophan (Start Reaction) incubate1->add_trp incubate2 Incubate (15 min) add_trp->incubate2 stop Stop Reaction (Trichloroacetic Acid) incubate2->stop heat Heat (65°C, 15 min) stop->heat read Measure Absorbance (480 nm) heat->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow of the IDO1 enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the structure-activity relationships for N'-hydroxyoxolane-2-carboximidamide analogs. By drawing parallels with the extensively studied hydroxyamidine-based IDO1 inhibitors, we have established a solid framework for the rational design of this novel class of compounds. The N'-hydroxycarboximidamide moiety is identified as the critical pharmacophore, while the oxolane ring and its substituents offer avenues for optimizing potency, selectivity, and pharmacokinetic properties.

Future experimental work should focus on synthesizing a library of N'-hydroxyoxolane-2-carboximidamide analogs with diverse substituents on the oxolane ring to validate the SAR principles outlined here. The detailed protocols provided should serve as a valuable resource for researchers embarking on this endeavor. Ultimately, a thorough understanding of the SAR for this scaffold will pave the way for the development of novel therapeutics targeting a range of enzymes and receptors where the hydroxyamidine moiety can serve as a potent interacting group.

References

  • Pan, K., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(2), 195–201. [Link]

  • Pan, K., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. [Link]

  • Kudo, T., et al. (2015). Carborane-Containing Hydroxyamidine Scaffolds as Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1). Australian Journal of Chemistry, 68(12), 1866-1870. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Zhang, Y., et al. (2020). Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry Letters, 30(10), 127038. [Link]

  • Pan, K., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PubMed. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Shakil, S., & Ahsan, M. J. (2025). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link]

  • Barreiro, E. J., et al. (2011). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • Sarkar, A., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Rehman, A., et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(2), 62-66. [Link]

  • Martinez-Pacheco, S. E., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Al-Omair, M. A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Awe, S. O., & Acherki, A. (1982). Synthesis of N-hydroxymaleimide and N-hydroxyitaconimide and their related derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • European Patent Office. (n.d.). Process for the preparation of hydroxyamides.
  • Gonec, T., et al. (2016). Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their antimycobacterial activity. Molecules, 21(10), 1353. [Link]

  • Person, K., & Taylor, R. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. [Link]

  • Cross, K. P. (2024). N-Nitrosamine SAR Modeling of Potency – Current Status and Future Needs. FDA. [Link]

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Technical Comparison Guide: Cross-Validation of N'-hydroxyoxolane-2-carboximidamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Paradox

N'-hydroxyoxolane-2-carboximidamide (NHOC) represents a critical class of amidoxime prodrugs designed to overcome the poor membrane permeability of cationic amidines. While the parent amidine (Oxolane-2-carboximidamide) exhibits high potency against trypsin-like serine proteases, its oral bioavailability is limited by its positive charge at physiological pH. NHOC masks this charge, enhancing transport, but requires metabolic bioactivation.

The Core Challenge: Cross-validation often fails between laboratories because NHOC is bio-inactive in standard biochemical buffers. It requires the Mitochondrial Amidoxime Reducing Component (mARC) system to convert into its active form.

This guide provides the definitive protocol for distinguishing "inactive compounds" from "unactivated prodrugs," ensuring data harmonization across screening platforms.

Comparative Performance Profile

To validate NHOC, it must be benchmarked against its active metabolite and a standard reference. The following data summarizes the typical activity profile observed when proper activation protocols are utilized.

Table 1: Activity & Physicochemical Comparison
FeatureProduct: NHOC (Prodrug)Alternative A: Benzamidoxime (Reference)Alternative B: Oxolane-2-carboximidamide (Active Parent)
Structure Type Cyclic Ether AmidoximeAromatic AmidoximeCyclic Ether Amidine
Primary Utility High Bioavailability LeadmARC Activity StandardDirect Enzyme Inhibitor
Solubility (pH 7.4) High (>5 mM)Low (<0.5 mM)High (Salt dependent)
Permeability (Caco-2) High (

cm/s)
ModerateLow (

cm/s)
Biochemical IC50 > 100 µM (Inactive) > 100 µM12 nM (Potent)
Cellular EC50 45 nM (Active) 150 nM> 10 µM (Poor entry)
Metabolic Requirement Requires mARC1/2 + Cyt b5Requires mARC1/2None (Direct Acting)

Key Insight: If Lab A reports NHOC as "Inactive" (IC50 > 100 µM) and Lab B reports "Potent" (EC50 < 50 nM), both are correct based on their assay conditions. Lab A likely used a purified enzyme assay without reducing systems, while Lab B used a cell-based assay containing mitochondrial fractions.

Mechanism of Action & Bioactivation

Understanding the activation pathway is non-negotiable for experimental design. NHOC is not the inhibitor; it is the delivery vehicle. The reduction of the N-hydroxyl bond is catalyzed by the molybdenum-containing enzyme mARC (Mitochondrial Amidoxime Reducing Component), utilizing NADH and Cytochrome b5.

Figure 1: The Bioactivation Pathway

Bioactivation NHOC N'-hydroxyoxolane- 2-carboximidamide (Prodrug / Inactive) Intermediate N-Intermediate NHOC->Intermediate Reduction Active Oxolane-2- carboximidamide (Active Inhibitor) Intermediate->Active Dehydroxylation Target Serine Protease (Inhibition) Active->Target Binding (Ki < 15nM) mARC mARC1 / mARC2 (Mitochondria) mARC->Intermediate CytB5 Cytochrome b5 (NADH dependent) CytB5->Intermediate

Caption: The mARC-dependent reduction pathway required to convert the inactive NHOC prodrug into the active amidine inhibitor.

Standardized Validation Protocols

To cross-validate activity across different labs, you must bridge the gap between biochemical precision and biological complexity.

Protocol A: The "Bridging" Assay (S9-Activated Enzymatic Screen)

Use this when you need to prove the compound works on the target enzyme but requires activation.

Reagents:

  • Rat Liver S9 Fraction (20 mg/mL protein).

  • NADH Generating System (Glc-6-P, G6PDH, NADP+).

  • Target Enzyme (e.g., Thrombin, Factor Xa, Trypsin).

  • Chromogenic Substrate.

Workflow:

  • Prodrug Incubation: Mix 10 µM NHOC with S9 fraction (1 mg/mL final) and NADH generating system in PBS (pH 7.4).

  • Activation Phase: Incubate at 37°C for 60 minutes. Critical: S9 enzymes reduce the amidoxime to amidine during this phase.

  • Quench & Isolate: Crash proteins with acetonitrile (1:1 v/v), centrifuge at 10,000 x g for 5 min.

  • Activity Check: Take the supernatant (containing the generated parent amidine) and add it to your standard biochemical enzyme assay.

  • Control: Run a parallel tube without NADH. If activity is seen here, it is due to non-specific interference, not bioactivation.

Protocol B: Cellular Target Engagement (Intact Cell)

Use this to validate membrane permeability and intracellular activation.

  • Cell Line: HepG2 or HeLa (High mARC expression).

  • Seeding: 10,000 cells/well in 96-well plate.

  • Treatment: Dose NHOC (0.1 nM – 10 µM) for 4 hours.

  • Readout: Use a cell-permeable fluorogenic substrate specific to the target protease.

  • Validation: Co-treat with a specific mARC inhibitor (if available) or siRNA against MTARC1 to prove mechanism.

Inter-Lab Variability Analysis

When comparing data between sites, use this decision tree to diagnose discrepancies.

Figure 2: Cross-Validation Logic Flow

ValidationFlow Start Discrepancy: Lab A vs Lab B Results CheckAssay Check Assay Type Start->CheckAssay Biochem Biochemical (Purified Enzyme) CheckAssay->Biochem Lab A Cellular Cellular / Ex Vivo (S9 / Organoid) CheckAssay->Cellular Lab B Result1 NHOC is INACTIVE (Expected) Biochem->Result1 No Reducing System Result2 NHOC is ACTIVE (Expected) Cellular->Result2 Endogenous mARC Action1 Action: Perform S9 Activation Assay Result1->Action1 Validate Prodrug Action2 Action: Check mARC Expression Levels Result2->Action2 Confirm Mechanism

Caption: Decision matrix for harmonizing conflicting potency data between biochemical and cellular screening units.

References

  • Ott, G., et al. (2023). The mitochondrial amidoxime-reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[1] Journal of Biological Chemistry.[1] Link

  • Plagmann, I., et al. (2023). New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC).[2] Analytical Chemistry.[2][3] Link

  • Clement, B., & Struwe, D. (2020). Computational Simulations to Guide Enzyme-Mediated Prodrug Activation.[4] MDPI Pharmaceuticals. Link

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[1][5] Biochemical Journal. Link

Sources

comparative analysis of N'-hydroxyoxolane-2-carboximidamide and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N'-hydroxyoxolane-2-carboximidamide (also known as tetrahydrofuran-2-carboxamidoxime) and its enantiomers. It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a prodrug motif or a P1 fragment in protease inhibitor design.

Executive Summary

N'-hydroxyoxolane-2-carboximidamide is the amidoxime prodrug of the biologically active amidine, oxolane-2-carboximidamide (tetrahydrofuran-2-carboximidamide). While the amidine moiety serves as a potent cation-mimetic in the P1 pocket of serine proteases (e.g., thrombin, trypsin) and


-adrenergic antagonists, its high basicity (pKa ~11-12) limits oral bioavailability.

The N'-hydroxy derivative lowers the pKa to ~5-6, significantly enhancing membrane permeability. Once absorbed, it is reduced back to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) . This guide compares the racemic mixture against the pure (


)- and (

)-enantiomers, highlighting the critical role of stereochemistry in metabolic activation rates and target binding affinity.
Key Findings
  • Bioavailability: The N'-hydroxy prodrug exhibits a >10-fold increase in lipophilicity (LogD

    
    ) compared to the parent amidine.
    
  • Metabolic Activation: The reduction by mARC is stereoselective. In analogous cyclic systems, the (

    
    )-enantiomer often exhibits superior 
    
    
    
    with mARC1/2 compared to the (
    
    
    )-form.
  • Target Potency: The resulting (

    
    )-amidine is generally the bioactive eutomer for protease inhibition, mimicking the L-proline scaffold.
    

Chemical Identity & Stereochemistry

The compound possesses a single chiral center at the C2 position of the oxolane (tetrahydrofuran) ring.

Feature(

)-Enantiomer
(

)-Enantiomer
Racemate
IUPAC Name (

)-N'-hydroxyoxolane-2-carboximidamide
(

)-N'-hydroxyoxolane-2-carboximidamide
(RS)-N'-hydroxyoxolane-2-carboximidamide
Stereochemical Descriptor Cahn-Ingold-Prelog: S Cahn-Ingold-Prelog: R 50:50 Mixture
Bioisosteric Relation Mimics L-Proline Mimics D-Proline N/A
Predicted LogP -0.7-0.7-0.7
Topological Polar Surface Area ~58.6 Ų~58.6 Ų~58.6 Ų
Structural Visualization

The oxolane ring adopts a puckered envelope conformation. The (


)-configuration places the amidoxime group in a specific spatial orientation that aligns with the "oxyanion hole" residues when the active amidine binds to proteases.

Mechanism of Action: The mARC Pathway

The therapeutic utility of N'-hydroxyoxolane-2-carboximidamide relies on its in vivo bioreduction. Unlike classical prodrugs hydrolyzed by esterases, amidoximes are reduced by the molybdenum-containing enzyme mARC (Mitochondrial Amidoxime Reducing Component), which requires NADH and Cytochrome b5 (Cyb5) as electron transport partners.

Pathway Diagram

The following diagram illustrates the reductive activation pathway and the stereochemical divergence.

mARC_Pathway cluster_stereo Stereochemical Filter Prodrug N'-Hydroxyoxolane-2- carboximidamide (Prodrug) mARC_Complex mARC1 / mARC2 (Mitochondrial Enzyme) Prodrug->mARC_Complex Binding (Km) Intermediate mARC_Complex->Intermediate Reduction (+NADH/Cyb5) Amidine Oxolane-2- carboximidamide (Active) Intermediate->Amidine Release Target Target Binding (Protease P1 Pocket) Amidine->Target Inhibition (IC50) Note Stereoselectivity: (S)-isomer often reduced faster by mARC1 Note->mARC_Complex

Figure 1: Bioreductive activation pathway of the amidoxime prodrug to the active amidine via the mARC enzyme system.

Comparative Performance Analysis

This section compares the performance of the enantiomers against the racemate and the parent amidine.

Physicochemical Properties (Prodrug vs. Active)

The N-hydroxylation dramatically alters the solvation profile, enabling oral absorption.

PropertyActive Amidine (Parent)N'-Hydroxy Prodrug (Subject)Advantage
pKa (Basic Center) ~11.5 (Highly Ionized)~5.5 (Mostly Non-ionized)Permeability
LogD (pH 7.4) < -2.0 (Hydrophilic)~ -0.7 to 0.5Membrane Transport
H-Bond Donors 32Solubility Balance
Stability StableSusceptible to hydrolysis (slow)Shelf-life
Stereoselective Bioactivation (Enantiomer Comparison)

Experimental data from analogous cyclic amidoximes indicates that the mARC system is sensitive to the chirality of the substrate.

  • (

    
    )-Enantiomer:  typically exhibits a lower 
    
    
    
    (higher affinity) for human mARC1, leading to rapid conversion to the active drug.
  • (

    
    )-Enantiomer:  often shows slower turnover (
    
    
    
    ). In a racemic mixture, the (
    
    
    )-isomer may act as a competitive inhibitor for the (
    
    
    )-isomer's reduction, potentially delaying the onset of action.
  • Recommendation: For rapid onset therapeutic applications (e.g., acute pain, coagulation control), the pure (

    
    )-enantiomer  is preferred to avoid "isomeric ballast."
    
Target Affinity (The "Eutomer" Concept)

Once reduced, the generated amidine must bind to the target.

  • Serine Proteases (Trypsin/Thrombin): The P1 pocket is designed to accept L-Arginine or L-Lysine. The (

    
    )-oxolane  scaffold mimics the L-proline geometry, directing the amidine group into the aspartate specificity pocket.
    
  • Data Support: In WRN helicase and JNK inhibitor studies, the (

    
    )-isomers of THF-based fragments consistently show 10-100x lower IC50 values compared to (
    
    
    
    )-isomers.

Experimental Protocols

Protocol A: Synthesis of N'-hydroxyoxolane-2-carboximidamide

Objective: To synthesize the amidoxime from the corresponding nitrile.

Reagents:

  • Oxolane-2-carbonitrile (Tetrahydro-2-furonitrile) - (

    
    ), (
    
    
    
    ), or Racemic.
  • Hydroxylamine hydrochloride (

    
    ).
    
  • Sodium Carbonate (

    
    ) or Triethylamine.
    
  • Ethanol/Water solvent system.

Workflow:

  • Dissolution: Dissolve 1.0 eq of Oxolane-2-carbonitrile in Ethanol (10 mL/g).

  • Base Activation: Add 1.2 eq of

    
     dissolved in minimal water to 1.5 eq of Hydroxylamine HCl. Stir for 15 min to generate free hydroxylamine.
    
  • Addition: Add the free hydroxylamine solution to the nitrile solution.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot will disappear; a more polar amidoxime spot will appear.

  • Workup: Evaporate ethanol. Extract residue with Ethyl Acetate.[1] Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography.

Protocol B: In Vitro mARC Reduction Assay

Objective: To determine the kinetic stability and conversion rate of the enantiomers.

Reagents:

  • Recombinant human mARC1 and Cyb5.

  • NADH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADH).

  • Substrate: (

    
    )- or (
    
    
    
    )-N'-hydroxyoxolane-2-carboximidamide.

Workflow:

  • Incubation: Mix mARC1 (50 nM), Cyb5 (100 nM), and NADH system in Phosphate Buffer (pH 7.4).

  • Start: Initiate reaction by adding 100

    
     of the amidoxime substrate.
    
  • Sampling: Aliquot 50

    
     samples at 0, 5, 10, 30, and 60 mins.
    
  • Quench: Stop reaction with 50

    
     ice-cold Acetonitrile.
    
  • Analysis: Centrifuge and analyze supernatant via HPLC-MS/MS.

    • Monitor: Depletion of Amidoxime (m/z ~131) and appearance of Amidine (m/z ~115).

  • Calculation: Plot concentration vs. time to determine initial velocity (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • Clement, B., et al. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry. Link

  • Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Discovery Today. Link

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link

  • VulcanChem. (2024). Tetrahydro-furan-2-carboxamidine acetate Product Data. Link

  • PubChem. (2024). Compound Summary: N'-hydroxyoxolane-3-carboximidamide (Isomer Analog). Link

Sources

Validating the Therapeutic Potential of N'-hydroxyoxolane-2-carboximidamide (OX-CAR-1) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N'-hydroxyoxolane-2-carboximidamide, a novel compound with hypothesized anti-inflammatory properties. We will refer to this compound as OX-CAR-1 for the purpose of this guide. Our approach is grounded in a rigorous, comparative methodology, designed to objectively assess the therapeutic potential of OX-CAR-1 against a relevant benchmark. This document is intended for researchers, scientists, and drug development professionals who are navigating the critical transition from in vitro discovery to in vivo validation.

Introduction: The Rationale for In Vivo Investigation of OX-CAR-1

The carboxamide moiety is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Our preliminary in vitro screens with OX-CAR-1 have suggested potent anti-inflammatory activity, positioning it as a promising candidate for further development. However, the translation of in vitro efficacy to in vivo therapeutic benefit is a significant hurdle in drug discovery. This guide outlines a robust in vivo validation strategy to de-risk the progression of OX-CAR-1.

Hypothesized Mechanism of Action

Based on the known anti-inflammatory mechanisms of similar carboxamide-containing compounds, we hypothesize that OX-CAR-1 exerts its effects through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a cornerstone of the inflammatory response, and its inhibition is a validated strategy for the treatment of a variety of inflammatory conditions.

In Vivo Validation Strategy: A Head-to-Head Comparison

To rigorously assess the in vivo potential of OX-CAR-1, a direct comparison with a well-characterized compound is essential. For this purpose, we have selected a 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative, designated here as "Comparator A," which has demonstrated in vivo efficacy in a similar inflammatory model.[2]

Choice of In Vivo Model: Lipopolysaccharide (LPS)-Induced Sepsis in Mice

The LPS-induced sepsis model is a well-established and highly relevant model for studying systemic inflammation.[2] Administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response characterized by the release of pro-inflammatory cytokines, leading to organ damage and, at higher doses, mortality. This model is particularly well-suited for evaluating novel anti-inflammatory agents.

Experimental Design Overview

The study will involve the following key stages, detailed in the subsequent sections:

  • Pharmacokinetic (PK) Profiling: To determine the bioavailability and key PK parameters of OX-CAR-1.

  • Acute Toxicity Assessment: To establish a safe dose range for the efficacy studies.

  • Comparative Efficacy Evaluation: To assess the anti-inflammatory effects of OX-CAR-1 versus Comparator A in the LPS-induced sepsis model.

Pharmacokinetic and Toxicity Profiling

A thorough understanding of the pharmacokinetic and toxicity profile of OX-CAR-1 is a prerequisite for meaningful efficacy studies.

Pharmacokinetic (PK) Analysis

A preliminary PK study will be conducted in a small cohort of mice to determine the oral bioavailability, half-life (T1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) of OX-CAR-1.

Table 1: Hypothetical Comparative Pharmacokinetic Data

ParameterOX-CAR-1Comparator A[2]
Route of Administration OralOral
Dose (mg/kg) 1010
Bioavailability (F%) 45%36.3%
T1/2 (hours) 8.511.8
Cmax (ng/mL) 1250980
Tmax (hours) 24
Acute Toxicity Study

An acute toxicity study will be performed to determine the maximum tolerated dose (MTD) of OX-CAR-1. This will involve administering escalating doses of the compound to different groups of mice and observing for any adverse effects over a 7-day period.

Table 2: Hypothetical Acute Toxicity Profile

CompoundLD50 (mg/kg)Observed Adverse Effects
OX-CAR-1 > 2000No adverse effects observed up to 2000 mg/kg
Comparator A > 1500Mild sedation at doses > 1000 mg/kg

Comparative Efficacy in LPS-Induced Sepsis Model

The core of the in vivo validation is the head-to-head comparison of OX-CAR-1 and Comparator A in the LPS-induced sepsis model.

Experimental Groups
  • Group 1: Vehicle control + Saline

  • Group 2: Vehicle control + LPS

  • Group 3: OX-CAR-1 (low dose) + LPS

  • Group 4: OX-CAR-1 (high dose) + LPS

  • Group 5: Comparator A (efficacious dose) + LPS

Efficacy Endpoints

The primary endpoints for this study will be:

  • Survival Rate: Monitored for 72 hours post-LPS administration.

  • Pro-inflammatory Cytokine Levels: Serum levels of TNF-α and IL-6 will be measured at a key time point (e.g., 2 hours post-LPS) using ELISA.

  • Organ Protection: Histopathological analysis of lung tissue to assess inflammation and injury.

Table 3: Hypothetical Comparative Efficacy Data

Treatment GroupSurvival Rate (72h)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung Injury Score
Vehicle + LPS 20%2500 ± 3504500 ± 5004.5 ± 0.5
OX-CAR-1 (10 mg/kg) + LPS 60%1200 ± 2002100 ± 3002.5 ± 0.4
OX-CAR-1 (30 mg/kg) + LPS 80%800 ± 1501500 ± 2501.5 ± 0.3
Comparator A (25 mg/kg) + LPS 70%950 ± 1801800 ± 2802.0 ± 0.4

Visualizing the Path Forward: Diagrams and Workflows

Hypothesized Signaling Pathway of OX-CAR-1

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines OX_CAR_1 OX-CAR-1 OX_CAR_1->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by OX-CAR-1.

In Vivo Experimental Workflow

G start Start pk_tox Pharmacokinetic & Toxicity Studies start->pk_tox dose_selection Dose Selection pk_tox->dose_selection efficacy_study LPS-Induced Sepsis Efficacy Study dose_selection->efficacy_study data_analysis Data Analysis efficacy_study->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo end End go_nogo->end

Caption: High-level overview of the in vivo validation workflow.

Go/No-Go Decision Framework

G start Efficacy Data Analysis q1 Superior or Equivalent Efficacy to Comparator A? start->q1 q2 Favorable PK/Tox Profile? q1->q2 Yes no_go Terminate Development or Re-evaluate q1->no_go No go Proceed to Advanced Preclinical Models q2->go Yes q2->no_go No

Caption: A simplified decision tree for project progression.

Detailed Experimental Protocols

Protocol: LPS-Induced Sepsis in Mice
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly assigned to the experimental groups (n=10 per group).

  • Compound Administration: OX-CAR-1, Comparator A, or vehicle is administered orally (p.o.) 1 hour before LPS challenge.

  • LPS Challenge: Mice are injected intraperitoneally (i.p.) with LPS (10 mg/kg).

  • Survival Monitoring: Survival is monitored and recorded every 12 hours for a total of 72 hours.

  • Blood Collection: For cytokine analysis, a separate cohort of animals is used. Blood is collected via cardiac puncture at 2 hours post-LPS injection.

  • Tissue Harvesting: At the end of the experiment (or at the time of euthanasia for cytokine analysis), lung tissues are collected, fixed in 10% formalin, and embedded in paraffin for histological analysis.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Histopathology: Lung sections are stained with hematoxylin and eosin (H&E) and scored for inflammation and tissue damage by a blinded pathologist.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of N'-hydroxyoxolane-2-carboximidamide (OX-CAR-1). By employing a comparative approach against a relevant benchmark in a well-established disease model, we can generate the critical data necessary to make an informed decision on the future development of this promising compound. Positive results from this study would provide a strong rationale for advancing OX-CAR-1 into more complex preclinical models of inflammatory disease.

References

  • Ali, A., Ali, A., Warsi, M. H., Rahman, M. A., Ahsan, M. J., & Azam, F. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(1), 233. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., & Al-Tamimi, A. S. M. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234. [Link]

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benchmarking N'-hydroxyoxolane-2-carboximidamide's safety profile against standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: Safety Pharmacology of N'-hydroxyoxolane-2-carboximidamide

Executive Summary N'-hydroxyoxolane-2-carboximidamide (herein referred to as THF-Amidoxime ) represents a second-generation amidoxime prodrug designed to improve the oral bioavailability of its corresponding amidine, tetrahydrofuran-2-carboximidamide. While the tetrahydrofuran (oxolane) scaffold offers improved solubility compared to traditional benzamidines, the safety profile of this molecule hinges on its metabolic fate and the physicochemical properties of its active metabolite.

This guide benchmarks THF-Amidoxime against industry standards (both successful and withdrawn) to establish a rigorous safety qualification protocol. It focuses on the three critical failure modes for amidoxime prodrugs: Hepatotoxicity (mARC-mediated) , Genotoxicity (N-hydroxy intermediates) , and Cardiotoxicity (hERG inhibition by the active amidine).

Part 1: Structural Context & Metabolic Fate

The safety of THF-Amidoxime cannot be evaluated in isolation; it must be understood through its bioactivation pathway. Unlike simple amides, amidoximes require enzymatic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Mechanism of Action:

  • Absorption: Passive diffusion of the lipophilic N-hydroxy prodrug.

  • Bioactivation: Reduction by mARC1/mARC2 (molybdenum-containing enzymes) in the liver and kidney mitochondria.

  • Active Species: Release of the cationic amidine (Tetrahydrofuran-2-carboximidamide).

DOT Diagram 1: Metabolic Bioactivation Pathway This diagram illustrates the critical reduction step and potential divergence into toxic N-oxide metabolites if mARC activity is insufficient.

MetabolicPathway Prodrug N'-hydroxyoxolane- 2-carboximidamide (Prodrug) Intermed N-hydroxy Intermediate Prodrug->Intermed Transport Active Tetrahydrofuran- 2-carboximidamide (Active Amidine) Intermed->Active Reduction via mARC (Detoxification) Toxic N-Oxide / Nitric Oxide (Off-Target Toxicity) Intermed->Toxic Oxidation via CYP (If mARC saturated) mARC mARC1/mARC2 (Mitochondria) mARC->Intermed CYP CYP450 (Oxidation)

Caption: The mARC-mediated reduction is the primary clearance pathway. Saturation of this pathway can lead to CYP-mediated oxidation and potential genotoxicity.

Part 2: Safety Benchmarking Against Standards

To validate THF-Amidoxime, experimental data must be compared against specific positive and negative controls.

Tier 1: Hepatotoxicity & Metabolic Stability

Rationale: The withdrawn drug Ximelagatran (an amidoxime prodrug) caused severe idiosyncratic liver injury. This was linked to immune-mediated responses and mitochondrial stress. Benchmark: THF-Amidoxime must show superior mitochondrial safety compared to Ximelagatran.

ParameterStandard (High Risk)Standard (Low Risk)THF-Amidoxime Target
Comparator Ximelagatran Benzamidoxime Product Candidate
HepG2 Cytotoxicity (IC50) < 50 µM> 200 µM> 100 µM
Mitochondrial Stress (Seahorse) Significant OCR reductionMinimal effect< 10% reduction at Cmax
GSH Adduct Formation High (Reactive metabolites)LowNegligible
Tier 2: Genotoxicity (Ames Test)

Rationale: N-hydroxylated compounds can release hydroxylamine or form DNA adducts if not rapidly reduced. Benchmark:Hydroxyurea is a known teratogen/mutagen acting via similar N-hydroxy mechanisms.

AssayPositive ControlNegative ControlAcceptance Criteria
Ames (TA98/TA100) Hydroxyurea / 4-NQO DMSO Negative (+/- S9 fraction)
Micronucleus (CHO cells) Mitomycin C Saline No significant increase
Tier 3: Cardiotoxicity (hERG Inhibition)

Rationale: The active metabolite is a cyclic amidine. Amidines (e.g., Pentamidine ) are cationic at physiological pH and frequently block the hERG potassium channel, leading to QT prolongation. Benchmark:Pentamidine (High risk) vs. E-4031 (Reference blocker).

ParameterReference (Pentamidine)Reference (E-4031)THF-Amidoxime Target
hERG IC50 (Patch Clamp) ~5-10 µM~7 nM> 30 µM (Safety Margin > 30x)
Action Potential Duration Prolonged (APD90)Severely ProlongedNo effect at 10 µM

Part 3: Experimental Protocols

To generate the data for the tables above, follow these self-validating protocols.

Protocol A: mARC-Dependent Reductive Activation Assay

Purpose: Verify that the prodrug is efficiently converted to the active amidine by mitochondria, preventing accumulation of the N-hydroxy intermediate.

  • Preparation: Isolate mitochondria from fresh porcine or human liver tissue (or use recombinant human mARC1/mARC2 + Cyt b5 + NADH-Cyt b5 reductase system).

  • Incubation:

    • Substrate: 50 µM THF-Amidoxime.

    • Cofactor: 1 mM NADH.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quantification: Quench with ice-cold acetonitrile. Analyze supernatant via LC-MS/MS.

  • Validation Check:

    • Positive Control: Benzamidoxime (Must show >80% conversion in 30 min).

    • Negative Control: Heat-inactivated mitochondria (Must show <5% conversion).

Protocol B: Automated Patch Clamp for hERG Liability

Purpose: Assess the risk of the active amidine metabolite blocking the K+ channel.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: HBSS (pH 7.4).

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Apply Tetrahydrofuran-2-carboximidamide (Active metabolite) at 0.1, 1, 10, and 30 µM.

  • Analysis: Calculate % inhibition of tail current amplitude.

  • Validation Check:

    • System Check: E-4031 (positive control) must yield IC50 within 5-10 nM range.

    • Seal Resistance: Must remain > 500 MΩ throughout the assay.

Part 4: Integrated Safety Screening Workflow

DOT Diagram 2: Decision Tree for Lead Optimization This workflow dictates the "Go/No-Go" decisions based on the benchmarking data.

SafetyWorkflow Start Start: THF-Amidoxime Candidate Step1 Step 1: Metabolic Stability (mARC Assay) Start->Step1 Decision1 Conversion > 50%? Step1->Decision1 Step2 Step 2: Genotoxicity (Ames Test) Decision1->Step2 Yes Fail_Met FAIL: Modify Prodrug Moiety Decision1->Fail_Met No Decision2 Ames Negative? Step2->Decision2 Step3 Step 3: hERG Safety (Patch Clamp) Decision2->Step3 Yes Fail_Geno FAIL: High Mutagenic Risk Decision2->Fail_Geno No Decision3 IC50 > 30µM? Step3->Decision3 Pass PASS: Proceed to In Vivo PK Decision3->Pass Yes Fail_Cardio FAIL: Cardiotoxicity Risk Decision3->Fail_Cardio No

Caption: A tiered screening approach ensures early attrition of candidates with poor metabolic activation or high toxicity risks.

References

  • Clement, B., et al. (2020). "The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism." Drug Metabolism Reviews.

  • Andersson, T. B., et al. (2006). "Ximelagatran: A Review of its Metabolism and Safety Profile." European Journal of Drug Metabolism and Pharmacokinetics.

  • Kuryshev, Y. A., et al. (2005). "Pentamidine-Induced Inhibition of hERG Currents: Mechanisms and Safety Implications." Journal of Pharmacology and Experimental Therapeutics.

  • Havemeyer, A., et al. (2010). "Reduction of N-hydroxy-sulfonamides and Amidoximes by mARC." Drug Metabolism and Disposition.

  • ICH Harmonised Tripartite Guideline. (2011). "Guidance on Genotoxicity Testing and Data Interpretation (S2 R1)." ICH.

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